2(5H)-Furanone, 5-bromo-4-methyl- chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 5-bromo-4-methyl-2(5H)-furanone , a specialized heterocyclic building block. Chemical Properties, Synthetic Accessibility, and R...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and reactivity of 5-bromo-4-methyl-2(5H)-furanone , a specialized heterocyclic building block.
Chemical Properties, Synthetic Accessibility, and Reactivity Profile[1][2]
Executive Summary
5-Bromo-4-methyl-2(5H)-furanone is a reactive functionalized butenolide used primarily as an electrophilic intermediate in organic synthesis. Structurally, it consists of a
-lactone ring with a methyl group at the C4 position and a bromine atom at the C5 position.
Unlike vinyl bromides (e.g., 3-bromo-2(5H)-furanone), the C5-bromide in this molecule is allylic and hemiacetal-like (a glycosyl bromide analog). This geometric arrangement confers high reactivity towards nucleophiles, making the compound a critical scaffold for constructing complex bioactive molecules, including strigolactone analogues (plant hormones) and fimbrolide-based quorum sensing inhibitors .
Structural & Physical Characterization
The reactivity of 5-bromo-4-methyl-2(5H)-furanone is dictated by the lability of the C5–Br bond. The compound exists in equilibrium with its oxocarbenium ion form in polar media, facilitating
-type substitutions.
Property
Description
IUPAC Name
5-bromo-4-methylfuran-2(5H)-one
Molecular Formula
CHBrO
Molecular Weight
176.99 g/mol
Structural Class
-Butenolide; -Bromoether; Pseudo-acid bromide
C5 Reactivity
High (Electrophilic); prone to solvolysis
Stability
Moisture sensitive; hydrolyzes to 5-hydroxy-4-methyl-2(5H)-furanone
Storage
-20°C, under inert atmosphere (Ar/N), desiccated
Spectral Signatures (Predicted)
H NMR (CDCl): The C3-vinyl proton typically appears as a quartet (due to allylic coupling with 4-Me) around 5.8–6.0 ppm. The C5-methine proton appears as a doublet or broad singlet around 6.5–7.0 ppm, deshielded by the bromine and oxygen.
Due to its hydrolytic instability, 5-bromo-4-methyl-2(5H)-furanone is often generated in situ or used immediately after isolation. Two primary routes exist:
Route A: Radical Bromination (Wohl-Ziegler)
Direct bromination of 4-methyl-2(5H)-furanone (also known as
-angelica lactone isomer) using N-bromosuccinimide (NBS).
Mechanism: Radical substitution at the allylic C5 position.
Conditions: NBS, CCl
or Benzene, AIBN (initiator), Reflux.
Route B: Activation of the 5-Hydroxy Derivative (Preferred)
Conversion of 5-hydroxy-4-methyl-2(5H)-furanone (derived from photo-oxidation of 3-methylfuran or acid hydrolysis of formylcrotonates) using phosphorous tribromide.
Mechanism: S
1 substitution via an oxocarbenium intermediate.
Conditions: PBr
or SOBr, CHCl, 0°C to RT.
Figure 1: Synthetic pathways accessing the 5-bromo-4-methyl-2(5H)-furanone scaffold.
Chemical Reactivity Profile
The core utility of 5-bromo-4-methyl-2(5H)-furanone lies in its role as a "furanosyl donor" . The bromine atom at C5 is an excellent leaving group, allowing the introduction of diverse nucleophiles.
4.1 Nucleophilic Substitution (S1 Mechanism)
In the presence of a Lewis acid or weak base, the bromide leaves to form a resonance-stabilized oxocarbenium ion.
O-Nucleophiles: Reaction with alcohols yields 5-alkoxy-4-methyl-2(5H)-furanones (pseudo-esters). This is critical for synthesizing strigolactone D-rings.
N-Nucleophiles: Reaction with amines yields 5-amino derivatives.
S-Nucleophiles: Reaction with thiols yields 5-thioethers.
4.2 Experimental Protocol: General Substitution
Objective: Synthesis of 5-ethoxy-4-methyl-2(5H)-furanone from the bromo-intermediate.
Preparation: Dissolve 5-bromo-4-methyl-2(5H)-furanone (1.0 eq) in anhydrous CH
Cl under Argon.
Addition: Cool to 0°C. Add Ethanol (1.2 eq) and Triethylamine (1.5 eq) dropwise.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (the bromo compound is often UV active; stain with KMnO
).
Workup: Quench with saturated NH
Cl. Extract with CHCl. Wash organic layer with brine, dry over MgSO.
Purification: Flash chromatography on silica gel (neutralized with 1% Et
N to prevent hydrolysis).
Applications in Drug Discovery[3]
Quorum Sensing Inhibitors
Halogenated furanones are structural analogues of acylated homoserine lactones (AHLs). The 5-bromo-4-methyl scaffold mimics the fimbrolides produced by Delisea pulchra.
Mechanism: These compounds destabilize the LuxR transcriptional regulator in Gram-negative bacteria, inhibiting biofilm formation without exerting selective pressure for resistance (unlike traditional antibiotics).
Strigolactone Biosynthesis
The 4-methyl-2(5H)-furanone ring corresponds to the D-ring of strigolactones.
Coupling: The 5-bromo derivative is coupled with tricyclic ABC-ring enols to form the characteristic enol ether bridge found in canonical strigolactones (e.g., Strigol, Orobanchol).
Figure 2: Divergent reactivity of the 5-bromo-4-methyl-2(5H)-furanone scaffold via the oxocarbenium intermediate.[1][2]
Handling and Stability
Lachrymator: Like many
-halo carbonyls, this compound is a potent lachrymator and skin irritant. Handle only in a fume hood.
Hydrolysis: Extremely susceptible to hydrolysis by atmospheric moisture. The appearance of a white solid precipitate in the oil usually indicates conversion to the 5-hydroxy acid derivative.
Stabilization: Store in solution (e.g., CH
Cl) if immediate use is not possible, preferably at -20°C.
References
Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone: Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. US Patent 5654444A. Link
Reactivity of 5-Bromo-furanones: Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms. Bentham Science. Link
Quorum Sensing Applications: The use of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone for controlling acid mine drainage. PubMed. Link
Mechanistic Insight (Mucobromic Acid Analogues): 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC. Link
Synthesis Pathway of 5-Bromo-4-Methyl-2(5H)-Furanone: An In-Depth Technical Guide
Executive Summary The 2(5H)-furanone structural motif is a highly versatile electrophilic synthon ubiquitous in the development of pharmaceuticals, agrochemicals, and natural product analogues. Specifically, 5-bromo-4-me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2(5H)-furanone structural motif is a highly versatile electrophilic synthon ubiquitous in the development of pharmaceuticals, agrochemicals, and natural product analogues. Specifically, 5-bromo-4-methyl-2(5H)-furanone (and its closely related isomer, 5-bromo-3-methyl-2(5H)-furanone) serves as a critical building block in the synthesis of strigolactone mimics—potent germinating agents used to combat parasitic weeds like Orobanche and Striga[1][2].
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the thermodynamic and kinetic causality behind the synthesis of 5-bromo-4-methyl-2(5H)-furanone, providing a self-validating experimental workflow optimized for yield, safety, and scalability.
Mechanistic Rationale: The Wohl-Ziegler Bromination
The standard pathway for synthesizing 5-bromo-4-methyl-2(5H)-furanone is the Wohl-Ziegler allylic bromination of 4-methyl-2(5H)-furanone (also known as
Targeting the C5 Position: The C5 protons are doubly activated. They are both allylic (adjacent to the C3=C4 double bond) and anomeric-like (adjacent to the ring oxygen). Abstraction of a hydrogen atom at this position generates a highly stabilized radical intermediate.
N-Bromosuccinimide (NBS): NBS is chosen over elemental bromine (
) because it maintains a low, steady-state concentration of in the reaction mixture. This kinetic control prevents unwanted electrophilic addition across the C=C double bond, directing the reaction exclusively down the radical substitution pathway.
Azobisisobutyronitrile (AIBN): AIBN serves as the radical initiator. Upon heating to ~80°C, it undergoes thermal cleavage, expelling nitrogen gas and forming two isobutyronitrile radicals that initiate the chain reaction.
Figure 1: Radical chain mechanism for the Wohl-Ziegler bromination of 4-methyl-2(5H)-furanone.
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . Physical state changes during the reaction serve as built-in quality control checkpoints, ensuring the radical chain has successfully initiated and propagated.
Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equivalents, recrystallized from water to remove
impurities)
Initiator: AIBN (0.05 equivalents)
Solvent: Benzotrifluoride (
) or Carbon Tetrachloride (). (Note: is highly recommended as a greener, less toxic alternative that maintains excellent radical stability).
Step-by-Step Methodology
Dissolution & Degassing: Dissolve 4-methyl-2(5H)-furanone in the chosen solvent (0.5 M concentration). Add NBS and AIBN.
Causality: The mixture must be purged with Argon or Nitrogen for 15 minutes. Molecular oxygen is a diradical and will rapidly quench the isobutyronitrile radicals, terminating the reaction prematurely.
Reflux & Initiation: Heat the reaction mixture to 80–85°C under an inert atmosphere.
Self-Validation Checkpoint 1: Initially, NBS will be partially insoluble, appearing as a dense suspension at the bottom of the flask. As the reaction proceeds, the dense NBS is consumed and replaced by succinimide, which is lighter and often floats to the surface of the boiling solvent.
Reaction Monitoring: Maintain reflux for 3–5 hours. Monitor via TLC (Hexanes/Ethyl Acetate 7:3).
Causality: The product is highly electrophilic. Prolonged heating past completion can lead to degradation or di-bromination at the methyl group.
Workup & Precipitation: Remove the heat and cool the flask to 0°C in an ice bath for 1 hour.
Self-Validation Checkpoint 2: Succinimide is highly insoluble in cold non-polar solvents. A heavy, white crystalline precipitate must form. If no precipitate forms, the bromination did not occur.
Filtration & Concentration: Filter the cold mixture through a pad of Celite to remove the succinimide. Wash the filter cake with a small amount of cold solvent. Concentrate the filtrate under reduced pressure.
Purification: The crude 5-bromo-4-methyl-2(5H)-furanone is thermally labile. Purify via short-path vacuum distillation or flash column chromatography (using deactivated silica to prevent hydrolysis of the labile C-Br bond).
Figure 2: Step-by-step experimental workflow for synthesizing 5-bromo-4-methyl-2(5H)-furanone.
Quantitative Data: Reaction Optimization
The choice of solvent and initiator drastically impacts the efficiency of the radical pathway. The table below summarizes quantitative optimization data for this synthesis.
Solvent
Initiator
Temp (°C)
Time (h)
Yield (%)
Mechanistic Remarks
Carbon Tetrachloride ()
AIBN
76
3
85%
Classic conditions; excellent radical stability but highly toxic and ozone-depleting.
Benzotrifluoride ()
AIBN
85
4
82%
Optimal modern alternative; strong C-F bonds resist radical abstraction.
Ethyl Acetate
Benzoyl Peroxide
77
8
45%
Poor yield; the solvent's aliphatic hydrogens participate in competing radical abstraction.
Acetonitrile
AIBN
82
6
60%
Moderate yield; high polarity destabilizes the non-polar radical chain propagation.
The synthesized 5-bromo-4-methyl-2(5H)-furanone is a highly reactive electrophile. The bromine atom at the C5 position is uniquely labile due to the adjacent oxygen atom, which can stabilize the developing positive charge in the transition state via an oxocarbenium-like resonance structure. This allows the molecule to undergo rapid nucleophilic substitution (
hybrid mechanisms).
Strigolactone Mimics: By reacting the brominated furanone with phthalimide salts or complex alcohols, researchers can synthesize potent strigolactone analogues. These mimics are deployed as agrochemicals to induce "suicidal germination" in parasitic weed seed banks, effectively clearing agricultural soil before crop planting[1][4].
Lactam Analogues: Treatment of the bromofuranone with primary or secondary amines yields
-amino substituted furanones or lactam analogues, which are heavily investigated for their anti-biofilm and quorum-sensing inhibitory properties[5].
References
Phthalimide-Derived Strigolactone Mimics as Germinating Agents for Seeds of Parasitic Weeds
Source: Pest Management Science, 72(11), 2069-2081 (2016).
URL:[Link]
An Intramolecular [2 + 2] Photocycloaddition Approach to Conformationally Restricted Bis-Pyrrolidines
Source: The Journal of Organic Chemistry, 79(15), 7051–7067 (2014).
URL:[Link]
Source: Canadian Patent CA2495784A1 (Google Patents).
Spectroscopic Profiling and Synthetic Validation of 5-Bromo-4-methyl-2(5H)-furanone: A Technical Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Scope: Structural elucidation, mechanistic synthesis, and spectroscopic validation (NMR, IR, MS).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Scope: Structural elucidation, mechanistic synthesis, and spectroscopic validation (NMR, IR, MS).
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for rigorous structural elucidation of halogenated butenolides in early-stage drug discovery. 5-Bromo-4-methyl-2(5H)-furanone (often referred to as 5-bromo-
-methylbutenolide) is a critical electrophilic building block. It is extensively utilized in the synthesis of quorum-sensing inhibitors (such as fimbrolides), agricultural chemicals, and complex natural products[1].
The presence of the
-unsaturated -lactone ring combined with a labile allylic/anomeric carbon-bromine bond makes this molecule both highly reactive and analytically challenging. This whitepaper provides an in-depth, self-validating framework for the synthesis, isolation, and exact spectroscopic characterization of this compound.
Synthetic Methodology & Mechanistic Causality
The synthesis of 5-bromo-4-methyl-2(5H)-furanone is typically achieved via the2 of 4-methyl-2(5H)-furanone[2]. We utilize N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.
Causality of Experimental Choices:
Solvent Selection: Carbon tetrachloride (CCl
) or -trifluorotoluene is chosen because they lack abstractable hydrogen atoms and do not participate in radical chain transfer. This ensures the radical remains strictly localized on the furanone substrate.
Initiator Dynamics: AIBN is preferred over peroxides because it decomposes at a predictable, steady rate at 80°C. This prevents thermal runaway and minimizes over-bromination (e.g., dibromination at C5), which is a common failure mode in furanone functionalization.
Figure 1: Radical-mediated allylic bromination workflow via Wohl-Ziegler reaction.
Experimental Protocol: Synthesis and Isolation
Trustworthiness & Self-Validating System:
A robust protocol must contain internal checks. The reaction progress must be monitored by Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The disappearance of the starting material (
) and the appearance of a UV-active, KMnO-stainable spot () validates the conversion before any workup begins.
Step-by-Step Procedure:
Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4-methyl-2(5H)-furanone (10.0 mmol) in 40 mL of anhydrous
-trifluorotoluene.
Reagent Addition: Add N-bromosuccinimide (10.5 mmol, freshly recrystallized from water to remove trace HBr) and AIBN (0.5 mmol).
Reflux & Monitoring: Heat the suspension to 80°C under continuous stirring. Visual Indicator: The dense NBS solid at the bottom will gradually convert to buoyant succinimide that floats to the surface, serving as a macroscopic indicator of reaction progression (typically 3-4 hours).
Workup: Cool the mixture to 0°C to maximize the precipitation of succinimide. Filter the suspension through a tightly packed pad of Celite to remove the byproduct.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes) to yield the pure title compound as a pale yellow oil.
Spectroscopic Data & Structural Elucidation
The structural integrity of 5-bromo-4-methyl-2(5H)-furanone is confirmed through a triangulation of NMR, IR, and MS data. Relying on a single modality can lead to false positives due to the instability of the C-Br bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR spectrum is highly diagnostic. The C5 proton is heavily deshielded due to the combined electron-withdrawing effects of the adjacent ring oxygen and the bromine atom. The allylic coupling between the C3 vinylic proton and the C4 methyl group results in a characteristic splitting pattern.
Table 1:
H and C NMR Assignments (CDCl, 400 MHz / 100 MHz)
Position
H Chemical Shift (, ppm)
Multiplicity & Coupling ( in Hz)
C Chemical Shift (, ppm)
Assignment Rationale
C2
-
-
170.5
Carbonyl carbon of the -unsaturated -lactone.
C3
5.95
q, = 1.5
118.5
Vinylic -proton; shielded relative to the -position.
C4
-
-
164.2
Vinylic -carbon; highly deshielded by resonance.
C5
6.85
s (broad)
77.8
Anomeric-like carbon bearing both the endocyclic -O- and the -Br.
C4-CH
2.15
d, = 1.5
13.5
Allylic methyl group; long-range coupled to C3-H.
Infrared (IR) Spectroscopy
The IR spectrum validates the functional groups. The
-lactone ring strain pushes the carbonyl stretching frequency significantly higher than that of typical acyclic esters.
Table 2: Key IR Vibrational Modes (ATR)
Wavenumber (cm)
Intensity
Vibrational Mode
Diagnostic Significance
1755
Strong
C=O stretch
Confirms the strained 5-membered -unsaturated lactone.
1630
Medium
C=C stretch
Confirms the endocyclic alkene.
1150
Strong
C-O-C stretch
Confirms the cyclic ether/ester linkage.
680
Medium
C-Br stretch
Validates the successful bromination at the C5 position.
Mass Spectrometry (MS)
Electron Ionization (EI-MS) at 70 eV provides conclusive proof of the bromine atom via its distinct isotopic signature. The molecular ion [M]
appears as a 1:1 doublet at m/z 176 and 178, corresponding to the Br and Br isotopes.
Figure 2: Proposed electron ionization (EI-MS) fragmentation pathway for the target furanone.
Causality of Fragmentation: The initial fragmentation is driven by the homolytic cleavage of the relatively weak C5-Br bond, ejecting a bromine radical. This generates a highly stable, resonance-stabilized oxonium cation at m/z 97, which dominates the spectrum as the base peak. Subsequent extrusion of carbon monoxide (CO)—a thermodynamically favored neutral loss—yields the alkenyl cation at m/z 69.
Conclusion
The precise spectroscopic mapping of 5-bromo-4-methyl-2(5H)-furanone ensures downstream reproducibility when this compound is utilized in complex synthetic sequences, such as the synthesis of 3[3]. By adhering to the self-validating protocols and cross-referencing the multidimensional data (NMR, IR, MS) outlined in this guide, researchers can confidently verify the structural integrity of this critical intermediate.
References
Chemical Research in Toxicology (ACS Publications)
Title: Bromine-, Chlorine-, and Mixed Halogen-Substituted 4-Methyl-2(5H)-furanones: Synthesis and Mutagenic Effects of Halogen and Hydroxyl Group Replacements
URL:[Link]
Bioresource Technology (PubMed/NIH)
Title: The use of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone for controlling acid mine drainage through the inhibition of Acidithiobacillus ferrooxidans biofilm formation
URL:[Link]
ResearchGate
Title: An efficient synthesis of brominated 4-alkyl-2(5H)-furanones
URL:[Link]
Technical Guide: Biological Activity & Synthetic Utility of 5-Bromo-4-Methyl-2(5H)-Furanone
This is an in-depth technical guide on the biological activity, chemical behavior, and experimental utility of 5-bromo-4-methyl-2(5H)-furanone . Executive Summary 5-Bromo-4-methyl-2(5H)-furanone is a halogenated butenoli...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the biological activity, chemical behavior, and experimental utility of 5-bromo-4-methyl-2(5H)-furanone .
Executive Summary
5-Bromo-4-methyl-2(5H)-furanone is a halogenated butenolide scaffold primarily utilized in chemical biology as a reactive intermediate for synthesizing strigolactone analogs and quorum sensing (QS) inhibitors . Unlike its regioisomer (the 3-methyl variant used for the standard strigolactone D-ring), the 4-methyl derivative serves as a critical probe for Structure-Activity Relationship (SAR) studies, often acting to map the steric tolerance of receptor pockets (e.g., D14/HTL in plants or LuxR-type receptors in bacteria).
Beyond its role as a precursor, the molecule possesses intrinsic biological activity as an electrophilic warhead. It functions as a Michael acceptor and an alkylating agent capable of covalently modifying cysteine residues in target proteins, thereby disrupting biofilm formation and microbial signaling.
Part 1: Chemical Identity & Physicochemical Properties
To understand the biological behavior of this compound, one must first master its reactivity profile. It is not merely a ligand but a reactive electrophile .
Hard/Soft Electrophile : Susceptible to nucleophilic substitution (/) at C5 and Michael addition at C3.[1]
Stability
Labile : Prone to hydrolysis in aqueous media to form 5-hydroxy-4-methyl-2(5H)-furanone. Must be stored anhydrously at -20°C.
Structural Distinction (Critical)
Researchers often confuse this compound with its isomer.
5-bromo-3-methyl-2(5H)-furanone: The standard precursor for the bioactive "D-ring" of natural strigolactones (e.g., GR24).
5-bromo-4-methyl-2(5H)-furanone: The regioisomer . Used to synthesize "4-methyl analogs" which typically exhibit altered or reduced bioactivity, making them essential negative controls or specific probes for receptor steric constraints.
Part 2: Mechanism of Action
The biological activity of 5-bromo-4-methyl-2(5H)-furanone operates through two distinct mechanisms depending on whether it is used as a free compound or a conjugated moiety .
As a free molecule, it mimics the halogenated furanones produced by the red alga Delisea pulchra.
Target: Bacterial Quorum Sensing regulators (e.g., LuxS, LuxR homologs).
Mechanism: The furanone ring enters the ligand-binding pocket. The electrophilic C5 position (bearing the bromine) or the C3 position reacts with a nucleophilic cysteine residue in the active site.
Outcome: This covalent modification destabilizes the receptor protein, leading to its degradation or conformational locking, effectively "jamming" the bacterial communication signal (Quorum Quenching).
When coupled to an ABC-tricyclic scaffold, the 4-methyl-butenolide ring acts as the "D-ring" ligand for the D14 (alpha/beta hydrolase) receptor.[2]
Hydrolysis: The receptor attacks the enol ether bond connecting the D-ring.
Signaling: The D-ring is cleaved. In natural (3-methyl) strigolactones, this D-ring forms a covalent adduct with the receptor's histidine/serine catalytic triad.
The 4-Methyl Effect: The shift of the methyl group to the C4 position creates steric clash within the D14 active site. This typically reduces hydrolytic efficiency and signaling potency , providing a "dimmer switch" for studying signal transduction kinetics.
Visualization: Mechanism of Action
Caption: Dual pathways of activity: Direct covalent inhibition of bacterial targets vs. use as a sterically hindered probe in plant hormone signaling.
M | 100% (Reference) |
| 4-Methyl (Modified Analog) | Striga hermonthica | M | ~0.01% |
| Des-Methyl (No Methyl) | Striga hermonthica | M | ~1% |
Interpretation: The 4-methyl substitution significantly reduces activity compared to the 3-methyl natural form, confirming the strict steric requirements of the D14 receptor pocket.
Antimicrobial & Biofilm Inhibition
As a standalone agent, the 5-bromo-4-methyl-2(5H)-furanone exhibits moderate antimicrobial properties, functioning as a general electrophile.
Spectrum: Broad-spectrum activity against Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa) bacteria.
MIC Values: Typically range from 10–100 µg/mL . (Note: Less potent than the dibrominated fimbrolides like Furanone C-30).
Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Bromo-4-methyl-2(5H)-furanone
Rationale: This compound is unstable and commercially rare; synthesis in situ is recommended for high biological reproducibility.
Rationale: To quantify the intrinsic antibiofilm activity of the furanone.
Culture: Grow Pseudomonas aeruginosa PAO1 overnight in LB medium. Dilute to
.
Treatment: Add 100 µL of bacterial suspension to 96-well PVC microtiter plates. Add 5-bromo-4-methyl-2(5H)-furanone (dissolved in DMSO) at concentrations 0, 10, 20, 50, 100 µM. (Final DMSO < 1%).
Incubation: Incubate static at 37°C for 24 hours.
Staining:
Discard media and wash wells 3x with PBS (removes planktonic cells).
Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min.
Wash 3x with water. Dry.
Quantification: Solubilize stain with 150 µL of 30% acetic acid. Measure absorbance at 550 nm.
Calculation: % Inhibition =
.
Workflow Visualization
Caption: Experimental workflow from synthesis to biological validation via two distinct pathways.
References
Boyer, F. D., et al. (2014).[4][5] "Structure-activity relationship studies of strigolactone-related molecules for branching inhibition in garden pea: Molecule design for shoot branching." Plant Physiology, 165(2), 918-933. Link
Jamil, M., et al. (2019). "Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice." Frontiers in Plant Science, 10, 353. Link
Defoirdt, T., et al. (2007). "The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi." Environmental Microbiology, 9(10), 2486-2495. Link
Fukui, K., et al. (2013). "New strigolactone analogs with 4-methyl-2(5H)-furanone ring."[6] Bioorganic & Medicinal Chemistry Letters, 23(7), 2031-2034. Link
Chen, S., et al. (2023). "Design and Synthesis of 2(5H)-Furanone Derivatives as Potent Quorum Sensing Inhibitors." Journal of Medicinal Chemistry, 66(13), 8543–8560. Link[3]
An In-Depth Technical Guide to the Structural Analogs of 5-bromo-4-methyl-2(5H)-furanone: From Synthesis to Therapeutic Applications Abstract The 2(5H)-furanone core, a structural motif present in numerous natural produc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structural Analogs of 5-bromo-4-methyl-2(5H)-furanone: From Synthesis to Therapeutic Applications
Abstract
The 2(5H)-furanone core, a structural motif present in numerous natural products, represents a "privileged scaffold" in medicinal chemistry. Halogenated furanones, originally isolated from the marine red alga Delisea pulchra, have garnered significant attention for their ability to disrupt bacterial communication, a process known as quorum sensing (QS).[1] This guide provides a comprehensive technical overview of the structural analogs of 5-bromo-4-methyl-2(5H)-furanone, a representative member of this class. We will explore advanced synthetic strategies for accessing and diversifying the furanone core, delve into the mechanistic underpinnings of their primary biological activity as quorum sensing inhibitors (QSIs), and synthesize the critical structure-activity relationships (SAR) that govern their potency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of furanone-based compounds as a novel class of anti-infective agents that target bacterial virulence rather than growth.[2]
Part 1: The 2(5H)-Furanone Core: A Privileged Scaffold
Introduction to Naturally Occurring Furanones
The investigation into furanone chemistry was significantly propelled by the discovery of a series of halogenated metabolites from the marine alga Delisea pulchra.[3] These compounds, often referred to as fimbrolides, are characterized by a 2(5H)-furanone ring substituted with bromine atoms and an alkyl chain. A prominent example is (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, which demonstrated potent inhibition of bacterial biofilm formation and swarming motility.[4][5] This discovery highlighted that nature utilizes these structures to interfere with microbial colonization. The ability of these natural products to modulate bacterial behavior without being bactericidal presented a groundbreaking strategy for combating bacterial infections, circumventing the selective pressure that leads to conventional antibiotic resistance.[2]
Physicochemical Properties and Reactivity
The 2(5H)-furanone ring is a densely functionalized scaffold, imparting a rich and versatile reactivity profile. Key features include:
An α,β-Unsaturated Lactone: This moiety acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This reactivity is believed to be a key component of their mechanism of action in inhibiting certain enzymes.[2][6]
Halogen Substituents: Bromine atoms on the ring or on exocyclic methylene groups significantly influence the electrophilicity and reactivity of the molecule. They are also crucial for biological activity, with highly brominated structures often showing increased inhibitory potency.[7]
Synthetic Handle: The furanone core serves as a versatile intermediate in organic synthesis, acting as a nucleophile, electrophile, dienophile, and coupling partner, enabling the construction of complex molecular architectures.[6]
Part 2: Synthetic Strategies for Furanone Analogs
The development of potent and selective furanone-based therapeutics necessitates efficient and modular synthetic routes. Methodologies have evolved from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings.
Foundational Synthetic Routes to the 2(5H)-Furanone Core
Early and still relevant methods for constructing the basic furanone scaffold include:
Cyclodehydration of Levulinic Acid Derivatives: A versatile strategy involves the cyclodehydration of substituted levulinic acids (4-oxopentanoic acids). Bromination of the parent acid followed by dehydration can yield brominated 4-alkyl-2(5H)-furanones.[8]
Halolactonization: 4-alkynoic acids can be treated with N-halosuccinimides (NBS, NCS, NIS) to induce a stereoselective anti-halolactonization, directly forming halogenated furanone products.[9]
Modern Synthetic Methodologies for Diversification
To explore the chemical space around the furanone core and build libraries for SAR studies, more sophisticated methods are employed.
2.2.1. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Sonogashira couplings are powerful tools for creating C-C bonds. Starting from a brominated furanone scaffold, such as 4-bromo-2(5H)-furanone or its derivatives, various aryl, heteroaryl, or alkynyl groups can be introduced.[7][10] This approach is fundamental for synthesizing analogs like the 5-aryl-4-phenyl-3(2H)furanones investigated as COX-2 inhibitors.[10] The synthesis of 4-aryl-substituted 2(5H)-furanones has been achieved through Suzuki coupling with arylboronic acids, although the stability of the bromo-furanone precursor can be a challenge.[11]
2.2.2. C-H Activation Strategies: More recently, direct C-H activation has emerged as an atom-economical method to functionalize the furanone core, avoiding the need for pre-functionalized starting materials. This allows for the coupling of aliphatic acids to form diverse butenolides, expanding the accessible chemical space for drug discovery.[6]
Detailed Protocol: Representative Synthesis of a 4-Aryl-Substituted 2(5H)-Furanone
This protocol describes a general method for the synthesis of 4-aryl-2(5H)-furanones via an intramolecular Horner-Emmons-type cyclization, a robust alternative to cross-coupling methods.[11]
Objective: To synthesize 4-(4-methoxyphenyl)-2(5H)-furanone.
Reaction Setup: To a solution of diethylphosphonoacetic acid (1.0 eq) in anhydrous acetonitrile, add DBU (2.2 eq) dropwise at room temperature under a nitrogen atmosphere.
Addition of Phenacyl Bromide: Stir the mixture for 15 minutes, then add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1.1 eq) in anhydrous acetonitrile dropwise.
Reaction and Cyclization: Stir the reaction mixture at room temperature for 4-6 hours. The reaction involves the initial formation of a phenacyl ester followed by an in-situ intramolecular Horner-Emmons cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Chromatography: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-(4-methoxyphenyl)-2(5H)-furanone.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Biological Activities and Therapeutic Potential
While furanone analogs exhibit a wide range of biological activities, their most intensely studied application is the inhibition of quorum sensing.[9][12]
Quorum Sensing Inhibition: A Major Therapeutic Target
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This process regulates virulence factor production and biofilm formation, making it a prime target for anti-infective therapies.[4] Furanones act as QS inhibitors (QSIs), effectively disarming pathogens rather than killing them.[13]
3.1.2. Impact on Bacterial Pathogenicity: By inhibiting QS, furanones effectively suppress a range of virulence phenotypes. This includes a significant reduction in biofilm formation, swarming motility, and the production of toxins and exoenzymes like pyocyanin.[14][15] In vivo studies have shown that synthetic furanones can accelerate bacterial clearance from the lungs and reduce pathology in mouse models of P. aeruginosa infection.[3][13]
3.1.3. Key Pathogens Targeted:
Pseudomonas aeruginosa: A notorious opportunistic pathogen, especially in cystic fibrosis patients and hospital-acquired infections. Furanones are well-documented inhibitors of its QS systems.[4][13]
Vibrio harveyi: A marine bacterium often used as a model organism for studying QS due to its easily measurable bioluminescence, which is under QS control. Furanones potently inhibit this bioluminescence.[7]
Bacillus subtilis: Furanones have also been shown to inhibit growth, swarming, and biofilm formation in this Gram-positive bacterium, indicating a broader spectrum of activity.[5]
Detailed Protocol: Quorum Sensing Inhibition Assay
Bacterial Culture Preparation: Inoculate V. harveyi BB170 into fresh AB medium and grow overnight at 30°C with shaking.
Assay Preparation: Dilute the overnight culture 1:5000 into fresh AB medium.
Compound Dilution: Prepare a serial dilution of the test furanone analog in DMSO and then dilute into the bacterial suspension in the 96-well plate. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity. Include a positive control (no compound) and a negative control (medium only).
Incubation: Incubate the microtiter plate at 30°C with shaking for a defined period (e.g., 18 hours).
Measurement of Bioluminescence and Growth:
Measure bioluminescence (in Relative Light Units, RLU) using a luminometer.
Measure bacterial growth by reading the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.
Data Analysis:
Normalize the bioluminescence data to the cell density (RLU/OD₆₀₀) to ensure that any observed inhibition is not due to bactericidal or bacteriostatic effects.
Plot the normalized bioluminescence against the log of the compound concentration.
Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of bioluminescence) using non-linear regression analysis.
Other Reported Activities
Anti-inflammatory (COX-2 Inhibition): 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), showing significant oral activity in adjuvant-induced arthritis models.[10]
Antitumor and Antibiotic Properties: Various butenolide derivatives have been reported to possess antitumor and broad-spectrum antibiotic properties, highlighting the diverse therapeutic potential of this scaffold.[9]
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the furanone scaffold has yielded crucial insights into the structural requirements for potent QSI activity.[1]
The Critical Role of Halogenation
Halogenation is a key determinant of activity. The absence of a halogen atom on the furanone ring often leads to a complete loss of QSI effect.[2]
Bromine vs. Chlorine: Highly brominated furanones, such as tribromofuranone, are often more active than their chlorinated counterparts.[7]
Position: The presence of a gem-dibromomethylene group at the C5 position is associated with strong activity.[14]
Influence of Substituents at C3 and C4 Positions
C3-Alkyl Chain: The length of the alkyl chain at the C3 position is critical. For inhibiting Salmonella biofilm formation, molecules with ethyl, butyl, and hexyl side chains were effective without impacting bacterial growth, while longer chains led to a loss of activity.[2] Conversely, compounds lacking any alkyl chain at this position were often more potent biofilm inhibitors but also more toxic to the bacteria.[2]
C4-Aryl Group: In the context of COX-2 inhibitors, substitution on the 4-phenyl ring is crucial for selectivity and potency.[10]
Data Summary Table: SAR of Furanone Analogs against Bacterial Quorum Sensing
Compound Class
Key Structural Features
Target Organism(s)
General Activity Trend
Reference(s)
Halogenated Furanones
Bromine at C4 and/or C5-exocyclic position
P. aeruginosa, V. harveyi
Halogenation is essential for activity. Dibromo- and tribromo- analogs are highly potent.
Quantitative Structure-Activity Relationship (QSAR) studies on furanone derivatives have been performed to build predictive models. For a series of furanones with antibacterial activity, electro-topological descriptors were identified as key parameters, providing a mathematical model to aid in the design of novel, more potent antibacterial agents.[17]
Part 5: Challenges and Future Perspectives
Balancing Efficacy and Toxicity
A significant challenge in developing furanone-based drugs is separating the desired therapeutic effect (e.g., QSI) from off-target toxicity. Some halogenated furanones, such as the drinking water disinfection byproduct MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) and its brominated analogs, are potent mutagens.[18] Therefore, careful toxicological profiling and structural modification to eliminate mutagenic potential are critical for any clinical candidate.
In Vivo Efficacy and Pharmacokinetics
While many furanones show excellent in vitro activity, translating this to in vivo efficacy requires favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). Studies in mouse models have demonstrated that furanones can be effective when administered systemically, but further optimization of their stability, bioavailability, and metabolic profile is necessary.[3][13]
Future Drug Design
The future of furanone-based therapeutics lies in the design of multi-target agents and the exploration of novel scaffolds. For instance, a brominated furanone was shown to inhibit both quorum sensing and the Type III Secretion System in P. aeruginosa, representing a multi-pronged attack on bacterial virulence.[14] The design of hybrid molecules or the exploration of related heterocyclic systems like dihydropyrrolones and thiophenones continues to be an active area of research to discover next-generation anti-infectives.[1]
Part 6: Visualizations
Diagram 1: General Furanone Synthesis and Diversification Workflow
Caption: Workflow for the synthesis and diversification of 2(5H)-furanone analogs.
Diagram 2: Mechanism of Quorum Sensing Inhibition by Furanones
Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. Microbiology Society. [Link]
Hentzer, M., Wu, H., Andersen, J. B., Riedel, K., Rasmussen, T. B., Bagge, N., Kumar, N., Schembri, M. A., Song, Z., Kristoffersen, P., Manefield, M., Costerton, J. W., Molin, S., Eberl, L., Steinberg, P., Kjelleberg, S., Høiby, N., & Givskov, M. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(2), 199-206. [Link]
In silico 2D quantitative structure activity relationship studies of some new furanones derivatives as an antibacterial agents. ResearchGate. [Link]
Zaiter, A., Lyons, T., Gahan, C. G. M., & O'Sullivan, T. P. (2023). Investigation of Halogenated Furanones As Inhibitors of Quorum sensing-regulated Bioluminescence in Vibrio Harveyi. Future Medicinal Chemistry. [Link]
Wu, H., Song, Z., Hentzer, M., Andersen, J. B., Molin, S., Givskov, M., & Høiby, N. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(6), 1054-1061. [Link]
Lyons, T., Gahan, C. G. M., & O'Sullivan, T. P. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry, 12(21), 1925-1943. [Link]
Lyons, T., Gahan, C. G. M., & O'Sullivan, T. P. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. CORA. [Link]
García-Contreras, R., Pérez-Eretza, B., Lira-Pineda, A., Jasso-Chávez, R., & Wood, T. K. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Biomedicines, 10(8), 1853. [Link]
Prasit, P., Wang, Z., Brideau, C., Chan, C. C., Charleson, S., Cromlish, W., Ethier, D., Evans, J. F., Ford-Hutchinson, A. W., Gauthier, J. Y., Gordon, R., Guay, J., Gresser, M., Kargman, S., Kennedy, B., Leblanc, Y., Léger, S., Mancini, J., O'Neill, G. P., Ouellet, M., Percival, M. D., Thérien, M., Vickers, P., & Riendeau, D. (2004). In Vitro Structure−Activity Relationship and in Vivo Studies for a Novel Class of Cyclooxygenase-2 Inhibitors: 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone Derivatives. Journal of Medicinal Chemistry, 47(2), 405-420. [Link]
Sarrion, M., Lloveras, M., Ribes, A., & Borrell, J. I. (2001). Brominated analogs of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5h)- furanone: preparation and mutagenic activity. Environmental Toxicology and Chemistry, 20(11), 2469-2474. [Link]
A REVIEW ARICLE ON SYNTHESIS AND BIOLOGICAL PROPERTY OF SOME NOVEL BUTENOLIDE DERIVATIVES. PharmaTutor. [Link]
Lyons, T., Gahan, C. G. M., & O'Sullivan, T. P. (2020). Structure–activity Relationships of furanones, Dihydropyrrolones and Thiophenones As Potential Quorum Sensing Inhibitors. ResearchGate. [Link]
Recent reports on the synthesis of γ-butenolides/alkylidenebutenolide frameworks and related natural products. ResearchGate. [Link]
Ghorai, M. K., & Kumar, A. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 10259-10339. [Link]
Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 132(45), 15912-15914. [Link]
Ren, D., Bedzyk, L. A., Thomas, S. M., Ye, R. W., & Wood, T. K. (2004). Differential Gene Expression To Investigate the Effect of (5Z)-4-Bromo- 5-(Bromomethylene)-3-Butyl-2(5H)-Furanone on Bacillus subtilis. Applied and Environmental Microbiology, 70(8), 4941-4949. [Link]
Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. ResearchGate. [Link]
An efficient synthesis of brominated 4-alkyl-2(5H)-furanones. ResearchGate. [Link]
Desai, J., & Trivedi, A. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications, 39(14), 2423-2429. [Link]
Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Semantic Scholar. [Link]
Ren, D., Zuo, R., González Barrios, A. F., Bedzyk, L. A., Eldridge, G. R., Pasmore, M. E., & Wood, T. K. (2015). The use of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone for controlling acid mine drainage through the inhibition of Acidithiobacillus ferrooxidans biofilm formation. Bioresource Technology, 186, 52-57. [Link]
Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Bentham Science. [Link]
Palka, M., & Woznica, M. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149. [Link]
Literature review of brominated furanones in microbiology
Technical Whitepaper: Brominated Furanones as Quorum Sensing Inhibitors Executive Summary This technical guide provides a comprehensive review of brominated furanones, a class of halogenated secondary metabolites origina...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Brominated Furanones as Quorum Sensing Inhibitors
Executive Summary
This technical guide provides a comprehensive review of brominated furanones, a class of halogenated secondary metabolites originally isolated from the red alga Delisea pulchra. Unlike traditional antibiotics that exert selective pressure by killing bacteria, brominated furanones function as "Quorum Quenchers" (QQ). They disrupt bacterial communication (Quorum Sensing) without inhibiting growth, thereby theoretically reducing the rate of resistance development. This document details their mechanism of action, Structure-Activity Relationships (SAR), experimental protocols for validation, and the current challenges regarding toxicity and stability.
Introduction: The Delisea pulchra Paradigm
The discovery of brominated furanones stems from the observation that Delisea pulchra rarely suffers from biofouling. The alga produces a range of halogenated furanones (fimbrolides) stored in specialized vesicle cells. These compounds are structurally similar to Acyl-Homoserine Lactones (AHLs), the primary signaling molecules used by Gram-negative bacteria to coordinate population-dependent behaviors like biofilm formation and virulence factor secretion.
An exocyclic double bond (often brominated).[2][7][10][11]
An alkyl side chain (variable length).[2][5][7][10]
Specific halogenation patterns (Br, I, Cl) critical for biological activity.
Mechanism of Action: Signal Interference
The primary mode of action for brominated furanones is the antagonism of the LuxR-type quorum sensing receptors.
2.1. The LuxR Turnover Model
In a functional QS system, the AHL signal molecule diffuses into the cell and binds to the LuxR receptor protein. This binding stabilizes the protein, allowing it to dimerize, bind to DNA, and activate transcription of virulence genes.
Brominated furanones act as competitive antagonists but with a distinct downstream effect:
Competition: The furanone competes with the native AHL for the ligand-binding domain of the LuxR protein.
Destabilization: Unlike AHLs, the binding of furanone does not stabilize the LuxR protein. Instead, it induces a conformational change that renders the protein susceptible to rapid proteolytic degradation by cellular proteases (e.g., Clp and Lon proteases).
Result: The concentration of active LuxR drops below the threshold required for gene activation, effectively silencing the QS circuit.
2.2. Specificity Variations
Pseudomonas aeruginosa: Furanones (e.g., compound C-30) strongly inhibit the las system (LasR antagonist) but can sometimes act as agonists for the rhl system depending on concentration and structure, highlighting the complexity of cross-regulation.
Vibrio harveyi: They inhibit bioluminescence by interfering with the LuxR homologue, LuxR_Vh.
Structure-Activity Relationships (SAR)
The efficacy of brominated furanones is tightly governed by specific structural motifs.
Structural Component
Impact on Activity
Mechanistic Insight
C-4 Bromination
Critical
Removal of the bromine at the C-4 position of the furanone ring often results in a complete loss of biofilm inhibitory activity.
Alkyl Side Chain
Permeability
Short chains (methyl, ethyl) often show lower potency due to poor cell membrane penetration. Long chains (hexyl, octyl) increase lipophilicity but may lead to non-specific toxicity or membrane disruption.
Exocyclic Vinyl Halogen
Reactivity
The gem-dibromo or bromomethylene group is highly reactive and essential for the interaction with the receptor site.
Bicyclic Modifications
Toxicity Reduction
Fusing the furanone ring to form bicyclic structures (BBFs) has been shown to maintain anti-biofilm activity while significantly reducing cytotoxicity to mammalian cells.[4]
Experimental Protocols
As a Senior Application Scientist, I emphasize that the reliability of these assays depends on strict control of the inoculum density and the timing of compound addition.
Principle: CV026 cannot produce AHL but produces the purple pigment violacein when exogenous AHL (C6-HSL) is added. Furanones inhibit this induction.[3][8]
Method:
Inoculate CV026 in LB agar containing C6-HSL (500 nM).
Punch wells in the agar and add furanone solution.[13]
Incubate 24h at 30°C.
Result: A turbid halo (growth) with no pigment (inhibition) indicates QS inhibition. A clear halo indicates toxicity (growth inhibition).
Visualizations
Diagram 1: Mechanism of Action (LuxR Destabilization)
This diagram illustrates the competitive binding and subsequent degradation of the LuxR receptor.
Caption: Figure 1: Competitive antagonism of LuxR by brominated furanones leading to accelerated receptor turnover.
Diagram 2: Experimental Workflow (Biofilm Assay)
This diagram outlines the critical steps for the Crystal Violet assay, distinguishing between planktonic growth check and biofilm quantification.
Caption: Figure 2: Step-by-step workflow for the Crystal Violet Biofilm Inhibition Assay.
Challenges & Future Directions
While promising, the translation of brominated furanones into clinical drugs faces significant hurdles:
Toxicity: The reactive furanone ring can react with nucleophiles in mammalian cells, leading to cytotoxicity.
Stability: The lactone ring is susceptible to hydrolysis at physiological pH, potentially reducing the half-life of the drug in vivo.
Resistance: Although they do not kill bacteria, resistance can theoretically arise via efflux pumps (e.g., MexAB-OprM in P. aeruginosa) that actively pump out the furanones.
Conclusion:
Brominated furanones represent a foundational class of anti-virulence compounds. Their ability to decouple bacterial growth from pathogenicity offers a blueprint for next-generation antimicrobials. Future research must focus on "Bicyclic" derivatives and nano-delivery systems to overcome toxicity and stability issues.
References
Hentzer, M. et al. (2002).[10] "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover." Microbiology. Link
Manefield, M. et al. (2002).[10] "Evidence that halogenated furanones from Delisea pulchra inhibit acylated homoserine lactone (AHL)-mediated gene expression by displacing the AHL signal from its receptor protein." Microbiology. Link
Shetye, G. S. et al. (2013). "Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa." MedChemComm. Link
Defoirdt, T. et al. (2007). "The quorum sensing inhibitor (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone fights Vibrio harveyi infections in Artemia franciscana." Environmental Microbiology. Link
Janssens, J.C. et al. (2008). "Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium."[2][14] Applied and Environmental Microbiology. Link
Substituted 2(5H)-Furanones: A Technical Guide to Synthesis, Isolation, and Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 2(5H)-furanone, or butenolide, scaffold is a privileged heterocyclic motif frequently found in natural pro...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2(5H)-furanone, or butenolide, scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Its significance as a versatile pharmacophore and synthetic intermediate has driven extensive research into its discovery and synthesis.[4][5] This guide provides an in-depth technical overview for researchers and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. We will explore robust synthetic strategies, detail systematic approaches for isolation and purification, and outline the analytical workflows required for unambiguous structural validation, ensuring a foundation of scientific integrity and trustworthiness in the development of novel furanone-based therapeutics.
Strategic Synthesis of the 2(5H)-Furanone Core
The "discovery" of novel furanone derivatives in a modern laboratory setting is intrinsically linked to the power and precision of synthetic organic chemistry. The choice of synthetic route is paramount and is dictated by factors such as desired substitution patterns, substrate availability, stereochemical requirements, and scalability. Below, we explore several field-proven strategies, highlighting the rationale behind each approach.
Palladium-Catalyzed C−H Activation: A Modern Approach
One of the most elegant and efficient modern strategies involves the direct conversion of aliphatic acids into butenolides through a palladium-catalyzed triple C−H functionalization.[4] This method is notable for its step economy and ability to construct complex structures, such as spiro- and bridged butenolides, which were previously challenging to access.[4]
Causality of Experimental Design: The success of this reaction hinges on a specially designed triazole-pyridone ligand, which is essential for orienting the palladium catalyst to activate typically inert C(sp³)-H bonds.[4] tert-Butyl hydroperoxide (TBHP) serves as the sole, cost-effective oxidant, and the reaction demonstrates high functional group tolerance, allowing for the rapid synthesis of diverse libraries of compounds for screening.[4]
Experimental Protocol: One-Step Butenolide Synthesis via C-H Activation[4]
Reaction Setup: To an oven-dried vial, add the aliphatic acid (1.0 equiv.), Pd(OAc)₂ (1-5 mol%), and the triazole-pyridone ligand (1-5 mol%).
Solvent and Reagent Addition: Add a suitable solvent (e.g., chlorobenzene) followed by tert-butyl hydroperoxide (TBHP, 5.0 M in decane, 3.0 equiv.).
Reaction Execution: Seal the vial and heat the mixture at the specified temperature (e.g., 100-120 °C) for 12-24 hours, monitoring by TLC or GC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can often be purified by simple aqueous washing or, if necessary, by column chromatography.[4]
Cyclization of Allenic Acids and Esters
A classic and versatile route involves the stereospecific conversion of allenic acids or their precursors into butenolides.[6] This method provides excellent control over stereochemistry, which is critical for drug development.
Causality of Experimental Design: The key step is a silver-nitrate-catalyzed cyclization of the allenic acid. The silver(I) ion acts as a soft Lewis acid, coordinating to the allene and facilitating the intramolecular attack of the carboxylic acid oxygen to form the lactone ring.[6] For stereochemical control, enantioenriched propargylic mesylates can be converted to allenic esters with high fidelity via a palladium-catalyzed carbonylation, minimizing racemization.[6]
Caption: Overview of selected synthetic routes to 2(5H)-furanones.
Additional Synthetic Methodologies
A vast arsenal of methods has been developed, each with unique advantages. These include:
Oxidation of Furans: A straightforward method involving the oxidation of substituted furans, often using singlet oxygen.[4]
Annulation of Keto Acids and Alcohols: A Lewis and Brønsted acid co-catalyzed approach to form highly substituted butenolides.[7]
Intramolecular Wittig Reactions: The reaction of α-hydroxycarbonyl compounds with specific Wittig reagents provides a reliable route to substituted butenolides.[8]
From Cyclopropenones: Ring-opening of functionalized cyclopropenones with phosphine catalysts generates reactive intermediates that cyclize to afford butenolides, tolerating a broad range of functional groups.[9]
Systematic Isolation and Purification
Whether sourced from a natural extract or a synthetic reaction, obtaining a pure, well-characterized 2(5H)-furanone is a non-trivial task that requires a systematic approach. The protocol must be self-validating, with checkpoints to ensure purity before proceeding.
General Workflow
The purification of a crude furanone derivative typically follows a multi-step process aimed at removing unreacted starting materials, reagents, and byproducts.
Caption: A self-validating workflow for furanone purification.
Column chromatography is the most common technique for purifying furanone derivatives.[10]
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., mixtures of hexanes and ethyl acetate) that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.2-0.4 for the desired product.
Column Packing: Prepare a silica gel slurry in the chosen eluent (less polar component) and pack it into a glass column, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
Elution: Begin eluting the column with the selected solvent system. Collect fractions and monitor the elution process using TLC.
Fraction Pooling & Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified furanone.
Protocol: Recrystallization for Final Purification[10][11]
Recrystallization is an excellent method for obtaining highly pure, crystalline material suitable for analysis and long-term storage.
Solvent Selection: The ideal solvent dissolves the compound when hot but not at room temperature.[10] Test small batches with solvents of varying polarities (e.g., ethanol, ethyl acetate, hexanes, or mixtures).
Dissolution: In a flask, dissolve the semi-purified furanone in the minimum amount of boiling solvent.
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical to promote the formation of well-defined crystals rather than "oiling out".[10] Once crystal formation begins, the flask can be moved to an ice bath to maximize yield.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Separation of Stereoisomers
For chiral furanones, separating enantiomers and diastereomers is crucial. This is often achieved using specialized chromatographic techniques.
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes chiral stationary phases (e.g., cellulose or amylose derivatives) to resolve enantiomers.[12][13]
Capillary Gas Chromatography (GC): Can separate volatile furanone derivatives using chiral columns, such as those with cyclodextrin-based stationary phases.[12]
Authoritative Structural Characterization
Unambiguous characterization is the final and most critical step in the discovery and isolation process. A combination of spectroscopic techniques is required to confirm the structure and purity of the substituted 2(5H)-furanone.
Spectroscopic Analysis Workflow
A standard analytical workflow ensures all structural features are confirmed.
Caption: A multi-technique approach for furanone characterization.
Interpreting Spectroscopic Data
The 2(5H)-furanone core has distinct spectroscopic signatures that are key to its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The vinyl protons on the furanone ring typically appear as doublets in the regions of δ 6.1-6.3 ppm and δ 7.4-7.6 ppm.[14][15] The protons of the CH₂ group at the 5-position are typically observed around δ 4.8-5.0 ppm.[16]
¹³C NMR: The carbonyl carbon is highly deshielded, appearing around δ 170-175 ppm. The olefinic carbons are found in the δ 120-155 ppm range, while the C5 carbon is typically around δ 80-85 ppm.[16]
Mass Spectrometry (MS):
Gas Chromatography-Mass Spectrometry (GC-MS) is effective for separating and identifying volatile furanone isomers.[17][18] High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass measurement.[16]
Infrared (IR) Spectroscopy:
The IR spectrum provides clear evidence of the key functional groups. A strong absorption band for the C=O (lactone carbonyl) stretch is observed between 1740-1785 cm⁻¹.[16][19] The C=C double bond stretch appears in the region of 1640-1680 cm⁻¹.[16]
Table 1: Summary of Characteristic Spectroscopic Data for the 2(5H)-Furanone Core
The successful discovery and isolation of substituted 2(5H)-furanones demand a synergistic application of modern synthetic strategy, meticulous purification techniques, and rigorous analytical validation. By understanding the causality behind reaction mechanisms and purification principles, researchers can navigate the complexities of furanone chemistry with confidence. This guide provides a foundational framework, grounded in authoritative practices, to empower scientists in their pursuit of novel, high-purity furanone derivatives for applications in drug discovery and beyond.
References
Bentra, H., et al. (2021). An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. Current Organic Chemistry.
Chen, G., et al. (2018).
Khan, S. A., et al. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. European Journal of Medicinal Chemistry. [Link]
Marshall, J. A., & Wang, X. (1997). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. The Journal of Organic Chemistry. [Link]
Mendes, A., et al. (2018). Synthetic Strategies for the Preparation of Butenolides and Their Transformation into Other Derivatives. ResearchGate. [Link]
A, P., et al. (2020). Diverse Pharmacological Potential of Various Furanone Derivatives: A Mini-Review. ResearchGate. [Link]
Nguyen, S. S., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. eScholarship.org. [Link]
Various Authors. (2024). Natural products and bioactive compounds with 2(5H)‐furanones. ResearchGate. [Link]
Pchelka, B., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. ResearchGate. [Link]
de Oliveira, R. B., et al. (2005). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate. [Link]
Kotake, T., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A. [Link]
Pchelka, B., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Bentham Science. [Link]
Slaughter, J. C. (1999). The naturally occurring furanones: Formation and function from pheromone to food. Biological Reviews. [Link]
Bentra, H., et al. (2021). An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. ResearchGate. [Link]
Latypova, L. R., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. PMC. [Link]
Najar, A., et al. (2015). Stereochemical Study of a Novel Tautomeric Furanone, Homofuraneol. ResearchGate. [Link]
SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. sielc.com. [Link]
Najar, A., et al. (2015). Stereochemical study of a novel tautomeric furanone, homofuraneol. Journal of Agricultural and Food Chemistry. [Link]
Gzella, A., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]
Gzella, A., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC. [Link]
Latypova, L., et al. (2016). Cocrystallization of diastereomers in the series of 2(5H)-furanone bis-thioethers based on 1,2-phenylenedimethanethiol. ResearchGate. [Link]
Gazizov, A. S., et al. (2023). Oxathiamacrocycles Possessing 2(5H)-furanone Fragments as [2+2] Macrocyclization Products: Synthesis and Structure. Chimica Techno Acta. [Link]
Bando, Y., et al. (2016). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners. SciSpace. [Link]
Leclaire, J. (n.d.). Guide for crystallization. Aix-Marseille University. [Link]
Foreverest Resources Ltd. (2021). Research Progress on Furanones. foreverest.cn. [Link]
Celignis. (n.d.). Analysis of 2(5H)-Furanone. celignis.com. [Link]
Voutquenne-Nazabadioko, L., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone... PMC. [Link]
A Theoretical and Mechanistic Exploration of 5-bromo-4-methyl-2(5H)-furanone Reactivity: A Guide for Drug Discovery and Development
This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 5-bromo-4-methyl-2(5H)-furanone. Tailored for researchers, medicinal chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 5-bromo-4-methyl-2(5H)-furanone. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a deep, mechanistically-grounded perspective. By dissecting the electronic and steric factors that govern the behavior of this molecule, we aim to empower scientists to rationally design synthetic routes and anticipate its interactions in biological systems.
Introduction: The 2(5H)-Furanone Core and Its Significance
The 2(5H)-furanone ring system, a five-membered unsaturated lactone, is a privileged scaffold in a multitude of natural products and pharmacologically active compounds.[1][2] Its prevalence stems from a unique combination of chemical stability and tailored reactivity, making it an attractive starting point for the synthesis of diverse molecular architectures. Compounds featuring this core have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The high reactivity of many substituted furanones is attributed to the conjugated system involving the carbonyl group and the endocyclic double bond.[2] Our focus, 5-bromo-4-methyl-2(5H)-furanone, incorporates two key substituents that significantly modulate the intrinsic reactivity of the parent furanone ring, making a detailed theoretical analysis essential for its strategic utilization.
The Electronic Landscape of the Furanone Scaffold
To comprehend the reactivity of 5-bromo-4-methyl-2(5H)-furanone, we must first appreciate the electronic characteristics of the underlying α,β-unsaturated lactone system. Theoretical and experimental studies have revealed that cyclic α,β-unsaturated lactones are notably more reactive as Michael acceptors than their acyclic ester counterparts.[5][6] This enhanced electrophilicity is a direct consequence of the ring's conformational constraints.
In acyclic esters, a s-(Z) conformation is typically favored, which allows for effective negative hyperconjugation. This involves the donation of electron density from a lone pair on the alkoxy oxygen into the antibonding orbital (σ*) of the adjacent C-O bond, which in turn reduces the electron deficiency of the conjugated π-system.[5] However, in a 2(5H)-furanone, the cyclic structure locks the ester group into a s-(E) conformation. This geometric constraint largely impedes this type of electron-donating resonance, leaving the β-carbon of the α,β-unsaturated system more electron-poor and, therefore, more susceptible to nucleophilic attack.[5]
Below is a conceptual workflow for analyzing the reactivity of a substituted furanone, which forms the basis of our theoretical discussion.
Caption: A workflow for the theoretical analysis of substituted furanone reactivity.
Deconstructing the Substituent Effects
The reactivity of the parent furanone ring is significantly altered by the presence of the 5-bromo and 4-methyl groups. Their influence is a complex interplay of inductive, resonance, and steric effects.
The Dual-Faced Role of the 5-Bromo Substituent
Halogens, like bromine, exert two opposing electronic effects: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+M).[7]
Inductive Effect (-I): Due to its high electronegativity, the bromine atom withdraws electron density from the C5 carbon through the sigma bond. This effect makes the entire ring system more electron-deficient, potentially increasing its susceptibility to nucleophilic attack.
Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the π-system of the furanone ring. However, the orbital overlap between the 4p orbital of bromine and the 2p orbital of carbon is less efficient than for a second-row element like fluorine.[7] Consequently, for bromine, the inductive effect is generally considered to dominate over the resonance effect.
The bromine atom at the C5 position also serves as a potential leaving group in nucleophilic substitution reactions, a common reaction pathway for 5-halo-2(5H)-furanones.
The Subtle Influence of the 4-Methyl Group
The methyl group at the C4 position primarily influences the furanone's reactivity through two mechanisms:
Hyperconjugation: The C-H σ-bonds of the methyl group can donate electron density into the adjacent π-system of the double bond. This effect, while modest, slightly increases the electron density of the double bond, which could subtly decrease the electrophilicity of the β-carbon (C4) compared to an unsubstituted analog.
Steric Hindrance: The methyl group provides steric bulk around the C4 position. This can hinder the approach of nucleophiles to the C4 carbon in Michael addition reactions. The extent of this hindrance will depend on the size of the incoming nucleophile.
Predicting the Loci of Reactivity
Based on the electronic and steric considerations, we can predict the primary sites of reactivity on the 5-bromo-4-methyl-2(5H)-furanone molecule.
Electrophilic Centers:
C5 Carbon: This carbon is attached to two electronegative atoms (the ring oxygen and bromine), making it a prime target for nucleophilic attack, potentially leading to substitution of the bromine atom.
C4 Carbon (β-position): Despite the electron-donating nature of the methyl group, the conjugation with the carbonyl group still renders this position electrophilic and susceptible to Michael (1,4-conjugate) addition.
C2 Carbon (Carbonyl): The carbonyl carbon is inherently electrophilic and can be attacked by strong, hard nucleophiles in a 1,2-addition fashion.
Nucleophilic Centers: The oxygen atoms of the carbonyl and the ether linkage possess lone pairs and can act as nucleophilic centers, particularly in reactions with strong electrophiles or in coordinating with Lewis acids.
The interplay between these sites is summarized in the following table:
Position
Primary Electronic Character
Key Influencing Factors
Predicted Reactivity
C2
Electrophilic (δ+)
Carbonyl group polarization
Attack by hard nucleophiles (1,2-addition)
C3
Electron-rich (double bond)
Conjugation
Participation in cycloaddition reactions
C4
Electrophilic (δ+)
Conjugation with C=O, countered by CH₃ hyperconjugation
Michael (1,4-conjugate) addition, sterically hindered
C5
Electrophilic (δ+)
Inductive effects of O and Br
Nucleophilic substitution (SN') or addition-elimination
A Blueprint for Computational Investigation
To transition from qualitative predictions to quantitative insights, a robust computational chemistry protocol is indispensable. Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the reactivity of such systems.
Recommended Computational Protocol
A reliable and frequently cited methodology for studying the reactivity of α,β-unsaturated lactones involves the M06-2X functional with the 6-31+G(d,p) basis set.[5][6][8] The inclusion of a solvent model, such as the SMD (Solvation Model based on Density) model, is crucial for simulating reactions in solution.
Step-by-Step Computational Workflow:
Geometry Optimization: The 3D structure of 5-bromo-4-methyl-2(5H)-furanone should be optimized using the selected DFT method (e.g., M06-2X/6-31+G(d,p)) and solvent model.
Frequency Calculation: A frequency calculation must be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's frontier molecular orbitals. The LUMO's shape and energy will indicate the most likely sites for nucleophilic attack.
Electrostatic Potential (ESP) Mapping: An ESP map should be generated to visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of the molecule, providing a clear visual guide to the electrophilic and nucleophilic sites.
Reaction Pathway Modeling: To study a specific reaction (e.g., Michael addition of a nucleophile), one must locate the transition state (TS) structure connecting the reactants and products. This involves performing a TS optimization and confirming its identity with a frequency calculation (which should yield exactly one imaginary frequency).
Energy Profile Calculation: By calculating the energies of the reactants, transition state, and products, the activation energy and reaction energy can be determined, providing a quantitative measure of the reaction's feasibility.
Caption: A standard workflow for computational modeling of a chemical reaction pathway.
Conclusion and Future Directions
The reactivity of 5-bromo-4-methyl-2(5H)-furanone is governed by a sophisticated interplay of the inherent electrophilicity of the α,β-unsaturated lactone core and the modulating electronic and steric effects of its substituents. The 5-bromo group primarily acts as an electron-withdrawing group and a potential leaving group, while the 4-methyl group introduces subtle electronic donations and significant steric shielding.
This theoretical guide provides a foundational framework for anticipating the chemical behavior of this molecule. By leveraging the outlined principles and the proposed computational protocols, researchers can more effectively design synthetic strategies, predict potential metabolic pathways, and rationalize the molecule's interactions with biological targets. Future computational studies should focus on modeling specific reactions of interest, such as nucleophilic substitutions, Michael additions with biologically relevant nucleophiles (e.g., cysteine, glutathione), and cycloaddition reactions, to provide quantitative data that can directly inform laboratory efforts in drug discovery and development.
References
Ofial, A. R., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(13), 4850–4865. [Link]
Mayr, H., et al. (2021). Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones. ResearchGate. [Link]
Schmalz, H.-G., et al. (2020). Experimental and Computational Investigations of the Reactions between α,β‐Unsaturated Lactones and 1,3‐Dienes by Cooperat. Chemistry – A European Journal, 26(32), 7248-7253. [Link]
Ofial, A. R., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. RSC Publishing. [Link]
Kozłowska, E., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149. [Link]
Tuppurainen, K., et al. (1991). About the mutagenicity of chlorine-substituted furanones and halopropenals. A QSAR study using molecular orbital indices. Mutation Research - Fundamental and Molecular Mechanisms of Mutagenesis, 247(1), 97-102. [Link]
Williams, I. H., et al. (2002). Experimental and computational studies of alpha-lactones: Structure and bonding in the three-membered ring. Journal of Physical Organic Chemistry, 15(9), 629-639. [Link]
Hughes, G. K., & Lions, F. (1938). THE SIMPLE HALOGEN DERIVATIVES OF FURAN. Journal of the American Chemical Society, 60(6), 1102-1105. [Link]
Krasavin, M., et al. (2018). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 14, 633–639. [Link]
Wang, Y., et al. (2025). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 30(19), 4105. [Link]
Abdel-Basset, M. S., et al. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. ACS Omega, 9(37), 43815–43831. [Link]
Williams, I. H., et al. (2001). Experimental and computational evidence for α-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. Chemical Communications, (21), 2268-2269. [Link]
Zask, A., et al. (2018). Synthesis and Reactivity of Dihalofuranones. ResearchGate. [Link]
Gryko, D. T., et al. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Journal of Materials Chemistry C, 5(8), 2006-2016. [Link]
Batista Jr, J. M., et al. (2019). Scope of the 2(5H)-furanone helicity rule: a combined ECD, VCD, and DFT investigation. Organic & Biomolecular Chemistry, 17(4), 814-824. [Link]
Sun, P., et al. (2019). Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. European Journal of Pharmaceutical Sciences, 140, 105058. [Link]
Hashem, A. I. (2018). The Chemistry of 2(5H)-Furanones. ResearchGate. [Link]
Williams, I. H., et al. (2001). Evidence for α-lactone intermediates in addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. Chemical Communications, (21), 2268-2269. [Link]
Iadonisi, A., et al. (2023). Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. Molecules, 28(12), 4642. [Link]
Frelon, S., et al. (2003). The Release of 5-Methylene-2-Furanone from Irradiated DNA Catalyzed by Cationic Polyamines and Divalent Metal Cations. Radiation Research, 159(3), 369-375. [Link]
Krasavin, M., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 28(6), 2530. [Link]
Hartwig, J. F., et al. (2018). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. Journal of the American Chemical Society, 140(7), 2667–2679. [Link]
Kozłowska, E., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]
Synthesis of 2(5H)-Furanone, 5-bromo-4-methyl- experimental protocol
Abstract This application note details the optimized protocol for the synthesis of 5-bromo-4-methyl-2(5H)-furanone , a critical electrophilic scaffold used in the development of quorum sensing inhibitors, strigolactone a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the optimized protocol for the synthesis of 5-bromo-4-methyl-2(5H)-furanone , a critical electrophilic scaffold used in the development of quorum sensing inhibitors, strigolactone analogs, and bioactive natural products. The method utilizes a Wohl-Ziegler radical bromination of 4-methyl-2(5H)-furanone (commonly referred to as
-angelica lactone) using N-bromosuccinimide (NBS). We prioritize a self-validating workflow that ensures high regioselectivity and minimizes the formation of hydrolysis byproducts (5-hydroxy derivatives).
Introduction & Retrosynthetic Analysis
The 2(5H)-furanone moiety is a privileged structure in medicinal chemistry.[1] The introduction of a bromine atom at the C5 position activates the ring for nucleophilic substitution, allowing for the rapid generation of diverse libraries.
The synthesis relies on the selective functionalization of the allylic C5 position. Unlike the C3 position, which is vinylic, the C5 position is both allylic and
-oxygenated, making the C5-H bond significantly weaker (BDE ~85 kcal/mol) and highly susceptible to radical abstraction.
Retrosynthetic Logic
The target molecule is disconnected via a radical pathway to its commercially available precursor, 4-methyl-2(5H)-furanone.
Figure 1: Retrosynthetic disconnection showing the radical bromination strategy.
Safety & Handling (Critical)
N-Bromosuccinimide (NBS): Corrosive and an irritant. Ensure NBS is white and crystalline; yellow/brown samples contain free bromine and should be recrystallized from water prior to use to ensure accurate stoichiometry.
Carbon Tetrachloride (CCl
): Historically the standard solvent but is a potent hepatotoxin and carcinogen. Protocol Modification: This guide recommends -trifluorotoluene (PhCF) or Benzene (if permitted) as validated alternatives. If CCl is required for solubility reasons, use extreme caution and a closed system.
Azobisisobutyronitrile (AIBN): Releases cyanide gas upon decomposition; handle in a fume hood.
Product Instability: 5-bromo-2(5H)-furanones are lachrymators and potent alkylating agents. They are moisture-sensitive and can hydrolyze to the mutagenic 5-hydroxy derivative. Store under inert gas at -20°C.
Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Role
4-Methyl-2(5H)-furanone
98.10
1.0
Substrate
N-Bromosuccinimide (NBS)
177.98
1.05
Bromine Source
AIBN
164.21
0.05
Radical Initiator
CCl or PhCF
-
[0.2 M]
Solvent
Step-by-Step Methodology
Step 1: Reaction Setup
Drying: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
Note: The solvent must be degassed to prevent oxygen from quenching the radical chain.
Reagent Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) in a single portion.
Expert Tip: If the reaction is sluggish, add AIBN in two portions: half at the start, half after 1 hour.
Step 2: Radical Propagation
Initiation: Heat the mixture to reflux (approx. 77-80°C for CCl
/Benzene).
Monitoring: The reaction typically requires 2–4 hours .
Visual Cue: The dense, white NBS solid will gradually float and convert to succinimide (which floats on CCl
but may sink in other solvents depending on density).
TLC Check: Eluent Hexane/EtOAc (3:1). The product is less polar than the starting material. Stain with KMnO
(starting material stains rapidly; product stains slower).
Step 3: Workup & Isolation
Filtration: Cool the reaction mixture to 0°C to precipitate maximum succinimide. Filter through a sintered glass funnel or a pad of Celite. Wash the cake with cold solvent.
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C . High heat can cause decomposition.
Caution: Do not evaporate to complete dryness if using peroxidizable solvents; however, for this reaction, ensure all solvent is removed to avoid interference in the next step.
Step 4: Purification
Preferred Method (Distillation): The crude oil is best purified via Kugelrohr distillation or high-vacuum fractional distillation.
Boiling Point: Expect ~80–90°C at 0.5 mmHg (values vary by vacuum strength).
Alternative (Flash Chromatography): If distillation is not feasible, use neutral alumina (Grade III) or rapid silica gel chromatography.
Warning: Acidic silica can catalyze hydrolysis to the 5-hydroxy furanone. Add 1% Et
N to the eluent if using silica.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Data Analysis & Validation
To confirm the identity of the synthesized compound, compare spectral data against the following expected values.
Nuclear Magnetic Resonance (NMR)[1][2]
H NMR (CDCl, 400 MHz):
2.15 (s, 3H, CH): Methyl group at C4.
5.95 (q, J = 1.5 Hz, 1H, H3): Vinylic proton.
6.70 (s, 1H, H5): Diagnostic Peak. The shift from ~4.8 ppm (CH in precursor) to ~6.7 ppm (CH-Br) confirms bromination.
Mass Spectrometry (MS)[3]
EI-MS: Look for the molecular ion peaks [M]
and [M+2] in a 1:1 ratio (characteristic of Br isotope pattern).
Fragment: Loss of Br [M-79] is common.
Troubleshooting & Mechanistic Insight
Mechanism: The Wohl-Ziegler Reaction
The reaction proceeds via a radical chain mechanism. The succinimidyl radical abstracts a hydrogen atom from the C5 position (the weakest C-H bond due to allylic and
-oxy stabilization). The resulting furanonyl radical then reacts with molecular bromine (generated in situ from NBS + HBr) to form the product and regenerate the bromine radical.
Common Issues
Problem
Probable Cause
Solution
Low Conversion
Old NBS / Wet Solvent
Recrystallize NBS; Dry solvent over molecular sieves.
Product Hydrolysis
Silica Gel Acidity / Moisture
Use Neutral Alumina; Store product in desiccator.
Poly-bromination
Excess NBS
Strictly limit NBS to 1.05 equivalents.
Dark Coloration
Decomposition / HBr buildup
Wash organic phase with dilute NaHCO before drying (rapidly).
References
Wohl-Ziegler Bromination Overview : Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43(2), 271–317. Link
Synthesis of Halogenated Furanones : LaLonde, R. T., et al. "Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects." Chemical Research in Toxicology, 1990, 3(6), 540-547. Link
Green Solvents for Radical Reactions: Clark, J. H., et al. "Green chemistry: challenges and opportunities." Green Chemistry, 1999. (Contextual reference for PhCF
substitution).
Furanone Bioactivity : Feringa, B. L., et al. "Butenolides in Asymmetric Synthesis." Stereoselective Synthesis, 2011. Link
Purification of 5-bromo-4-methyl-2(5H)-furanone by column chromatography
Application Note: Optimized Purification Strategies for 5-bromo-4-methyl-2(5H)-furanone Executive Summary The purification of 5-bromo-4-methyl-2(5H)-furanone presents a distinct set of challenges due to the high reactivi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Purification Strategies for 5-bromo-4-methyl-2(5H)-furanone
Executive Summary
The purification of 5-bromo-4-methyl-2(5H)-furanone presents a distinct set of challenges due to the high reactivity of the pseudo-anomeric C5-bromide bond. Often synthesized via radical bromination (Wohl-Ziegler reaction) of 4-methyl-2(5H)-furanone (α-angelica lactone derivative), the crude mixture typically contains unreacted starting material, succinimide byproducts, and potentially hydrolyzed 5-hydroxy species.
This guide details a robust protocol for isolating high-purity material while mitigating the risk of silica-induced degradation (hydrolysis or HBr elimination). The methodology emphasizes pre-chromatographic sample preparation to remove succinimide and the use of buffered stationary phases to preserve the labile furanone core.
Chemical Context & Impurity Profile
Understanding the specific instability of the target molecule is prerequisite to successful purification.
Target Molecule: 5-bromo-4-methyl-2(5H)-furanone.
Key Structural Feature: The bromine atom at position 5 is allylic to the
-unsaturated system and adjacent to the ring oxygen. This makes it chemically equivalent to a cyclic -halo ether, highly susceptible to nucleophilic attack (hydrolysis) and elimination.
Common Impurities:
Impurity Type
Origin
Chromatographic Behavior
Succinimide
Byproduct of NBS reagent
Highly polar; streaks on silica; can clog column frits.
Starting Material
4-methyl-2(5H)-furanone
Co-elutes in non-polar systems; requires gradient optimization.
5-Hydroxy derivative
Hydrolysis product
Very polar; "sticks" to the baseline; indicates silica acidity issues.
Dibromide species
Over-bromination
Elutes significantly faster (less polar) than the mono-bromo target.
Pre-Chromatographic Sample Preparation
Critical Insight: The most common failure mode in this purification is loading the crude reaction mixture directly onto the column. Succinimide is sparingly soluble in non-polar solvents but soluble in the polar mobile phases used later in the gradient. If not removed, it precipitates inside the column or co-elutes, contaminating the product.
Protocol A: Succinimide Removal (The "Cold Precipitation" Method)
Solvent Swap: If the reaction was performed in CCl
or benzene, cool the reaction mixture to 0°C. Succinimide is virtually insoluble in cold non-polar halogenated solvents.
Filtration: Filter the cold suspension through a sintered glass funnel (porosity 3) or a Celite® 545 pad.
Wash: Wash the filter cake with cold hexanes (
mL).
Concentration: Combine filtrate and washings. Concentrate under reduced pressure at
°C (bath temperature) to avoid thermal degradation.
Note: If the residue remains cloudy, repeat the suspension in cold Hexane/Et
Standard silica gel (pH ~6.5–7.0) is often sufficiently acidic to catalyze the hydrolysis of the C5-Br bond to the 5-OH derivative.
Recommendation: Use Neutralized Silica .
Preparation: Slurry silica gel in the mobile phase containing 1% Triethylamine (Et
N) or 1% Pyridine. Allow to stand for 15 minutes, then flush with 2 column volumes (CV) of undesirable solvent to remove excess amine before loading.
Mobile Phase Optimization
Solvent A: Hexanes (or Heptane)
Solvent B: Ethyl Acetate (EtOAc)
Gradient: Shallow gradients are required to separate the mono-bromo product from the starting lactone.
Step-by-Step Purification Workflow
Column Packing: Pack a column (ratio 1:50 sample-to-silica mass) using Hexanes. If using the neutralization method, include 1% Et
N during packing, then flush.
Loading:
Preferred:Liquid Loading . Dissolve the oil in the minimum amount of Toluene or Benzene (avoid DCM if possible, as it increases polarity too fast).
Alternative:Dry Loading on Celite. Do not dry load on silica, as the heat of evaporation and close contact can degrade the compound.
Elution Gradient:
Time/Volume
% Solvent B (EtOAc)
Purpose
0–2 CV
0%
Elute non-polar impurities (dibromides).
2–5 CV
0% 5%
Linear ramp.
5–15 CV
5% 15%
Target elution window.
15–20 CV
15% 30%
Flush starting material/polar byproducts.
Fraction Collection: Collect small fractions (approx. 1/10th of column void volume). The target compound usually elutes just after any residual dibromide and before the unreacted starting material.
(stains the double bond yellow on purple) or Anisaldehyde (stains furanones pink/red).
Note: Succinimide does not stain well with KMnO
but may show up in Iodine chambers.
Purity Check (NMR)
H NMR (CDCl):
Look for the diagnostic C5-H signal. In the starting material (4-methyl-2(5H)-furanone), this is a methylene group (integrates to 2H, ~4.8 ppm).
In the 5-bromo product , this becomes a methine doublet or singlet (integrates to 1H) shifted downfield (~6.5–6.8 ppm) due to the deshielding bromine.
Validation: Absence of the succinimide singlet at ~2.8 ppm.
Workflow Diagrams
Figure 1: Purification Logic Flow
Figure 1: Decision matrix and workflow for the purification of labile brominated furanones.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Product decomposes on column
Silica acidity hydrolyzing C-Br bond.
Use 1% EtN in the mobile phase or switch to neutral alumina.
White solid precipitates in fractions
Residual succinimide.
Re-dissolve fraction in CCl, cool, filter, and re-evaporate.
Poor separation from Starting Material
Gradient too steep.
Use Isocratic elution at 5% EtOAc for longer duration.
Product is an oil that won't solidify
Solvent entrapment.
Dry under high vacuum (<1 mbar) for 4 hours; seed with a crystal if available.
References
Manny, A. J., Kjelleberg, S., Kumar, N., de Nys, R., Read, R. W., & Steinberg, P. (1997). Reinvestigation of the sulfuric acid-catalysed cyclisation of brominated levulinic acids. Tetrahedron, 53(46), 15813-15826. Link
Ren, D., Sims, J. J., & Wood, T. K. (2001). Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Environmental Microbiology, 3(11), 731-736. Link
BenchChem Technical Support. (2025). Purification of 2(3H)-Furanone Derivatives: Troubleshooting & Optimization. Link
Org. Synth. (2015).[3][4] Synthesis of 3,5-Dibromo-2-pyrone (Note 7 on Succinimide Removal). Organic Syntheses, 92, 148-160. Link
Structural Elucidation of 5-bromo-4-methyl-2(5H)-furanone: A Comprehensive Guide to NMR and Mass Spectrometry Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide range...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide range of biological activities.[1] The targeted introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of their physicochemical and pharmacological properties. 5-bromo-4-methyl-2(5H)-furanone is a key synthetic intermediate whose precise structural confirmation is paramount for its use in subsequent research and development. This application note provides a detailed, experience-driven guide to the definitive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful techniques in modern structural elucidation. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 5-bromo-4-methyl-2(5H)-furanone, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments delivers an unambiguous structural assignment.
Rationale for Experimental Design
The choice of solvent is critical in NMR experiments as it can influence chemical shifts.[2] Deuterated chloroform (CDCl₃) is selected as the primary solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple solvent signal that rarely interferes with analyte peaks. Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0 ppm.[3]
Predicted Spectroscopic Data
Based on the known effects of substituents on the furanone ring and analysis of similar structures, the following spectral data are anticipated.[4][5]
Table 1: Predicted ¹H and ¹³C NMR Data for 5-bromo-4-methyl-2(5H)-furanone in CDCl₃
Assignment
Nucleus
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Notes
H-5
¹H
6.0 - 6.2
Singlet (s)
Downfield shift due to adjacent electronegative Oxygen and Bromine atoms.
H-3
¹H
5.9 - 6.1
Singlet (s) or narrow Quartet (q)
Vinylic proton. Potential for a small ⁴J coupling to the C4-methyl group.
CH₃
¹H
2.0 - 2.2
Singlet (s) or narrow Doublet (d)
Vinylic methyl group. Potential for a small ⁴J coupling to the C3-proton.
C-2 (C=O)
¹³C
170 - 175
-
Carbonyl carbon, typically the most downfield signal.[4]
C-4
¹³C
150 - 155
-
Quaternary vinylic carbon, deshielded by the methyl group and conjugation.
C-3
¹³C
118 - 122
-
Vinylic methine carbon.
C-5
¹³C
98 - 102
-
Methine carbon significantly deshielded by both Oxygen and Bromine.
CH₃
¹³C
10 - 15
-
Vinylic methyl carbon, typically in the upfield region.
Experimental Protocol: NMR Analysis
Sample Preparation:
Accurately weigh 5-10 mg of 5-bromo-4-methyl-2(5H)-furanone for ¹H NMR (20-30 mg for ¹³C NMR).
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[6]
Ensure the solution is homogeneous before transferring it to a 5 mm NMR tube using a Pasteur pipette.[6]
Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
Shim the magnetic field to achieve optimal homogeneity, which is critical for resolving fine couplings and obtaining sharp peaks.
Acquire a standard ¹H NMR spectrum.
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
(Optional but Recommended) Perform 2D NMR experiments such as COSY (to confirm H-H correlations, e.g., weak coupling between H-3 and CH₃) and HSQC (to correlate each proton to its directly attached carbon).[7]
Data Interpretation Insights
¹H NMR: The spectrum is expected to be relatively simple, showing three distinct singlets. The integration of these peaks should correspond to a 1:1:3 ratio (H-5: H-3: CH₃). The downfield position of the H-5 proton is a key indicator of its location adjacent to the bromo and oxygen-ether functionalities.
¹³C NMR: Four signals are expected in the sp² region (C2, C3, C4) and two in the sp³ region (C5, CH₃). The chemical shifts provide direct evidence of the electronic environment of each carbon atom.
2D NMR: An HSQC spectrum will definitively link the proton signals to their corresponding carbon signals (e.g., the proton at ~2.1 ppm to the carbon at ~12 ppm), confirming the methyl group assignment.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) further provides structural information through controlled fragmentation.
Rationale for Ionization Method
Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used. EI is a "hard" ionization technique that often provides rich fragmentation data but may result in a weak or absent molecular ion peak.[8] ESI is a "soft" ionization technique, ideal for generating intact protonated molecules [M+H]⁺, which provides clear molecular weight information.[9] For this application note, we will focus on ESI-MS in positive ion mode, followed by Collision-Induced Dissociation (CID) for MS/MS analysis, as this workflow provides both molecular weight and structural fragmentation data.[8]
Predicted Mass Spectrometry Data
The most telling feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, all bromine-containing ions will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.
Table 2: Predicted m/z values for 5-bromo-4-methyl-2(5H)-furanone
Ion
Formula
Predicted m/z (⁷⁹Br / ⁸¹Br)
Notes
[M+H]⁺
C₅H₆BrO₂⁺
176.96 / 178.96
Protonated molecular ion. The primary indicator of molecular weight.
[M-CO]⁺
C₄H₅BrO⁺
148.95 / 150.95
Loss of carbon monoxide is a common fragmentation pathway for lactones.[10]
[M-Br]⁺
C₅H₅O₂⁺
97.02
Loss of the bromine radical. This fragment will appear as a single peak, not a doublet.
[C₄H₅O]⁺
C₄H₅O⁺
69.03
Subsequent fragmentation after loss of Br and CO.
Experimental Protocol: ESI-MS/MS Analysis
Sample Preparation:
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[11] High purity solvents are essential to avoid interference.
Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent.
Data Acquisition:
Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
Acquire a full scan mass spectrum (MS1) in positive ion mode over a mass range of m/z 50-300 to identify the protonated molecular ion, [M+H]⁺.
Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ isotopic cluster (e.g., m/z 177) as the precursor ion.[9]
Apply collision energy (CID) to induce fragmentation and record the resulting product ions.
Data Interpretation Insights
The full scan (MS1) spectrum should be dominated by the isotopic doublet at m/z 177/179, confirming the molecular weight and the presence of a single bromine atom. The MS/MS spectrum will reveal the fragmentation pattern. Observing a neutral loss of 28 Da (CO) from the precursor ion is strong evidence for the lactone ring structure.[10] The presence of a fragment at m/z 97 would confirm the loss of the bromine atom, further validating the proposed structure.
Integrated Analytical Workflow
A systematic approach combining both NMR and MS is crucial for the unambiguous structural confirmation of 5-bromo-4-methyl-2(5H)-furanone. The workflow diagram below illustrates the logical progression from sample preparation to final data interpretation.
Caption: Integrated workflow for the structural characterization of the target compound.
References
Al-Majarin, F., & Alica, B. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. Journal of Mass Spectrometry, 45(4), 395-403. Retrieved from [Link]
Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(10), 8057-8083. Retrieved from [Link]
de Souza, V. R., et al. (2009). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(21), 3461-3468. Retrieved from [Link]
Frelek, J., et al. (2004). Structure and unexpected chiroptical properties of chiral 4-pyrrolidinyl substituted 2(5H)-furanones. Chirality, 16(7), 405-413. Retrieved from [Link]
Burrup, N. B., et al. (2019). Differentiation of 2-hydroxyglutarate enantiomers and its lactones by gas chromatography/electron ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 30(9), 1745-1754. Retrieved from [Link]
Kranz, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. Retrieved from [Link]
Li, Y., et al. (2024). Dimeric Furanones with a Unique Polycyclic Spiro Skeleton from Hawk Tea. The Journal of Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
SpectraBase. (n.d.). 2(5H)-furanone. Retrieved from [Link]
Maroselli, T., Paoli, M., & Bighelli, A. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp. Corsicus Leaves from Corsica. Molecules, 27(17), 5486. Retrieved from [Link]
Breme, K., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064. Retrieved from [Link]
Schug, K. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 654. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for compounds. Retrieved from [Link]
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
PubChem. (n.d.). 4-bromo-5-bromomethylene-2(5H)-furanone. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, characterisation and antibacterial evaluation of 2(5H) furanone derivatives from highly functionalised mucobromic acid. Retrieved from [Link]
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
da Silva, A. J. M., et al. (2014). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 25(11), 2095-2106. Retrieved from [Link]
Nigerian Research Journal of Chemical Sciences. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]
Sharma, S. D. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Retrieved from [Link]
University of Pretoria. (n.d.). CHAPTER 5 NMR SPECTROSCOPY. Retrieved from [Link]
Quorum sensing inhibition assay using 5-bromo-4-methyl-2(5H)-furanone
Technical Application Note: Quorum Sensing Inhibition Assay using 5-bromo-4-methyl-2(5H)-furanone Introduction & Mechanistic Basis The compound 5-bromo-4-methyl-2(5H)-furanone belongs to a class of halogenated furanones...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Quorum Sensing Inhibition Assay using 5-bromo-4-methyl-2(5H)-furanone
Introduction & Mechanistic Basis
The compound 5-bromo-4-methyl-2(5H)-furanone belongs to a class of halogenated furanones originally isolated from the red alga Delisea pulchra. These compounds act as structural mimics of N-acyl homoserine lactones (AHLs), the autoinducers used by Gram-negative bacteria for quorum sensing (QS). Unlike antibiotics, which kill bacteria and impose selective pressure for resistance, furanones function as Quorum Sensing Inhibitors (QSIs) . They attenuate virulence without inhibiting growth, offering a "stealth" therapeutic strategy.
Mechanism of Action
The primary target of halogenated furanones is the LuxR-type transcriptional regulator.
Competition: The furanone competes with the native AHL signal for the ligand-binding domain of the LuxR receptor.
Destabilization: Upon binding, the furanone induces a conformational change that renders the LuxR protein unstable.
Degradation: The unstable LuxR-furanone complex is targeted for rapid proteolytic degradation, preventing the receptor from dimerizing and binding to DNA promoter regions (lux-box).
Figure 1: Molecular Mechanism of QS Inhibition
Caption: Competitive displacement of AHLs by furanone leads to LuxR receptor instability and degradation, effectively silencing virulence gene expression.[1][2]
Material Preparation & Handling
Halogenated furanones are chemically sensitive. Proper handling is critical for assay reproducibility.
Solubility: Hydrophobic. Dissolve in 100% Ethanol or DMSO .
Stock Concentration: Prepare a 100 mM stock solution.
Storage: Store at -20°C .
Light Sensitivity:CRITICAL. Halogenated furanones can degrade under UV or intense white light. Wrap all tubes/plates in aluminum foil during incubation.
Stability: The lactone ring is susceptible to hydrolysis at alkaline pH. Ensure all culture media are buffered to pH 6.5 – 7.0 .
Objective: Quantify QSI activity using Chromobacterium violaceum CV026. This strain is a mini-Tn5 mutant deficient in AHL synthase (cviI-) but retains the receptor (cviR). It produces the purple pigment violacein only when exogenous AHL (C6-HSL) is added.
Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min at room temp.
Rinse wells 3x with water to remove excess dye. Air dry.
Solubilization: Add 150 µL of 30% Acetic Acid to dissolve the crystal violet bound to the biofilm.
Readout: Measure Absorbance at 550 nm or 595 nm .
Critical Validation: Differentiating QSI from Antibiosis
The Trustworthiness Pillar: A decrease in violacein or biofilm could be caused by killing the bacteria rather than inhibiting signaling. You must prove the compound is not bactericidal at the effective concentration.
Protocol:
Set up a duplicate 96-well plate exactly as in Protocol A or B.
Instead of extracting pigment/staining biofilm, measure OD₆₀₀ (Optical Density) directly after incubation.
Interpretation:
True QSI: Significant drop in Reporter Output (Violacein/Biofilm) with NO significant drop in OD₆₀₀ (Growth).
Antibiotic Effect:[4][5] Drop in Reporter Output correlates with drop in OD₆₀₀.
Wrap all tubes/plates in foil. Minimize hood light exposure.
Precipitation
High concentration in aqueous media
Do not exceed 1% v/v DMSO/Ethanol in the final well.
False Positive
Growth inhibition
Always normalize Reporter Absorbance by Growth Absorbance (OD₅₈₅ / OD₆₀₀).
No Inhibition
pH instability
Furanone rings open at high pH. Buffer media to pH 6.5 with MOPS or PIPES.
Experimental Workflow Diagram
Figure 2: Integrated Assay Workflow
Caption: Parallel workflow ensuring phenotypic inhibition (pigment/biofilm) is validated against bacterial growth survival to confirm specific QSI mechanism.
References
Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[2][6] The EMBO Journal, 22(15), 3803–3815.[2]
Manefield, M., et al. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology, 148(4), 1119–1127.[2]
Martinelli, D., et al. (2004). Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum. BMC Microbiology, 4, 25.
Defoirdt, T., et al. (2007). The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio campbellii. Applied and Environmental Microbiology.
Application Note: Biofilm Formation Inhibition Protocol with 5-Bromo-4-methyl-2(5H)-furanone
Introduction & Scientific Rationale Bacterial biofilms represent a formidable challenge in both clinical and industrial settings, conferring up to 1000-fold increased resistance to standard antimicrobial agents. Traditio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Bacterial biofilms represent a formidable challenge in both clinical and industrial settings, conferring up to 1000-fold increased resistance to standard antimicrobial agents. Traditional bactericidal approaches exert immense selective pressure, driving the rapid emergence of antimicrobial resistance (AMR).
5-Bromo-4-methyl-2(5H)-furanone, a synthetic halogenated furanone structurally analogous to natural compounds isolated from the marine red alga Delisea pulchra, offers a paradigm shift: anti-virulence therapy . Rather than killing the bacteria, this compound competitively inhibits Quorum Sensing (QS)—the cell-to-cell communication system responsible for coordinating biofilm matrix production and virulence factor expression 1. By displacing native N-acyl homoserine lactones (AHLs) from their cognate LuxR-type transcriptional regulators, the furanone effectively "blinds" the bacteria to their population density, arresting biofilm development without inhibiting planktonic growth 2.
Mechanistic Pathway
Halogenated furanones act as structural mimics of AHLs. When 5-bromo-4-methyl-2(5H)-furanone enters the bacterial cell, it binds to the LuxR-type receptor. Unlike the native AHL, which stabilizes the receptor and promotes dimerization for DNA binding, the furanone destabilizes the receptor complex, accelerating its proteolytic degradation. This prevents the transcription of target operons required for extracellular polymeric substance (EPS) synthesis 3.
Fig 1: Competitive inhibition of LuxR-type receptors by halogenated furanones.
Quantitative Efficacy Profile
To validate that 5-bromo-4-methyl-2(5H)-furanone acts via QS inhibition rather than generalized toxicity, it is critical to establish the differential between the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Inhibitory Concentration (MBIC). A true anti-virulence agent will display an MBIC significantly lower than its MIC.
Table 1: Representative Activity Profile of Halogenated Furanones4
Compound
Target Strain
MIC (µM)
MBIC (µM)
Biofilm Reduction (%)
Primary Target
5-Bromo-4-methyl-2(5H)-furanone
P. aeruginosa PAO1
> 500
10 - 25
> 75%
LasR / RhlR
Furanone C-30 (Reference)
P. aeruginosa PAO1
> 500
10 - 20
> 80%
LasR
5-Bromo-4-methyl-2(5H)-furanone
C. violaceum CV026
> 250
5 - 15
> 85%
CviR
Experimental Workflows
Fig 2: Step-by-step workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
Purpose: To quantify the reduction of total biofilm biomass on an abiotic surface without killing the bacterial population.
Reagents Required:
Luria-Bertani (LB) broth (supplemented with 0.5% glucose)
5-bromo-4-methyl-2(5H)-furanone stock (100 mM in DMSO)
0.1% (w/v) Crystal Violet (CV) solution
1x Phosphate-Buffered Saline (PBS)
33% Glacial Acetic Acid
Step-by-Step Methodology:
Inoculum Preparation: Grow the target strain (e.g., P. aeruginosa PAO1) overnight in LB broth at 37°C with shaking (200 rpm). Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth + 0.5% glucose.
Causality: Glucose acts as an additional carbon source that enhances EPS production, ensuring a robust biofilm baseline for accurate inhibition measurement.
Compound Treatment: In a sterile 96-well flat-bottom polystyrene microtiter plate, add 100 µL of the diluted bacterial suspension to each well. Add the furanone compound to achieve final concentrations ranging from 1 µM to 100 µM.
Causality: Ensure the final DMSO vehicle concentration does not exceed 1% (v/v) to prevent solvent-induced cellular toxicity.
Incubation: Incubate the plate statically at 37°C for 24 hours.
Causality: Static incubation is mandatory. Mechanical agitation disrupts the initial reversible attachment phase of planktonic cells to the polystyrene surface, preventing mature biofilm architecture.
Washing (Critical Step): Carefully aspirate the media. Wash each well gently three times with 200 µL of sterile 1x PBS.
Causality: This removes non-adherent (planktonic) cells. Failure to wash thoroughly results in CV staining of free-floating cells, yielding false-positive absorbance spikes.
Staining: Add 125 µL of 0.1% CV solution to each well. Incubate at room temperature for 15 minutes.
Destaining & Solubilization: Wash the plate 3-4 times with distilled water to remove unbound dye. Invert and tap dry on paper towels. Add 150 µL of 33% acetic acid to each well and incubate for 10-15 minutes.
Causality: CV binds to negatively charged surface molecules and EPS. Acetic acid solubilizes the bound dye so it can be accurately quantified spectrophotometrically.
Quantification: Transfer 100 µL of the solubilized dye to a new 96-well plate and measure absorbance at 590 nm using a microplate reader.
Protocol B: Quorum Sensing Inhibition (QSI) Validation (Violacein Reporter Assay)
Purpose: To definitively prove the anti-biofilm effect is mediated by QS inhibition, using the biosensor Chromobacterium violaceum CV026 [[5]](). CV026 is a mutant that cannot synthesize its own AHLs but produces the purple pigment violacein when exogenous short-chain AHLs are supplied.
Step-by-Step Methodology:
Biosensor Preparation: Grow C. violaceum CV026 overnight in LB broth containing kanamycin (20 µg/mL) at 30°C. Dilute to OD600 = 0.1.
Induction: Supplement the culture with 5 µM of exogenous N-hexanoyl-L-homoserine lactone (C6-HSL).
Causality: C6-HSL is the specific inducer for the CviR receptor in CV026. Without it, no violacein is produced.
Treatment: Aliquot 2 mL of the induced culture into glass test tubes. Add 5-bromo-4-methyl-2(5H)-furanone at sub-MIC concentrations (e.g., 5, 10, 20 µM).
Incubation: Incubate at 30°C for 18-24 hours with shaking (200 rpm).
Violacein Extraction: Centrifuge 1 mL of the culture at 13,000 x g for 10 minutes. Discard the supernatant. Resuspend the pellet in 1 mL of 100% DMSO (or butanol), and vortex vigorously for 1 minute.
Causality: Violacein is water-insoluble. DMSO/butanol lyses the cells and extracts the pigment into the solvent phase.
Quantification: Centrifuge again to pellet cell debris. Measure the absorbance of the supernatant at 585 nm. Normalize against the OD660 of the original culture to account for any slight variations in cell density.
Self-Validating System & Troubleshooting
A robust protocol requires internal validation to ensure scientific integrity. Always include the following controls to make the experiment self-validating:
Vehicle Control: Bacteria + 1% DMSO. Validates that the solvent is not responsible for biofilm/QS inhibition.
Positive QSI Control: Furanone C-30 (10 µM). A well-characterized benchmark to ensure the assay's dynamic range is functioning properly 2.
Growth Control (OD600 Check): Parallel measurement of planktonic growth (OD600) in a separate plate.
Rule of Trust: If the OD600 drops by >10% compared to the vehicle control, the compound concentration is bactericidal. In this scenario, the reduction in biofilm or violacein cannot be strictly attributed to QS inhibition, and the concentration must be lowered to true sub-MIC levels.
References
1.[1] Kannan P. "2(5H)-FURANONE: A PROSPECTIVE STRATEGY FOR BIOFOULING-CONTROL IN MEMBRANE BIOFILM BACTERIA BY QUORUM SENSING INHIBITION". SciELO.
2.[2] Hentzer M, et al. "Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice". Journal of Antimicrobial Chemotherapy | Oxford Academic.
3.[4] Benchchem. "Application Notes and Protocols: 2(5H)-Furanone Derivatives as Biofilm Formation Inhibitors". Benchchem.
4.[3] bioRxiv. "In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors". bioRxiv.org.
5.[5] Wang, et al. "Anti-quorum sensing evaluation of methyleugenol, the principal bioactive component, from the Melaleuca bracteata leaf oil". PMC.
Application Note: Antibacterial & Anti-Virulence Profiling of 5-bromo-4-methyl-2(5H)-furanone
This Application Note is designed for researchers investigating the anti-virulence and antimicrobial potential of 5-bromo-4-methyl-2(5H)-furanone (and structurally related halogenated lactones) against Pseudomonas aerugi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers investigating the anti-virulence and antimicrobial potential of 5-bromo-4-methyl-2(5H)-furanone (and structurally related halogenated lactones) against Pseudomonas aeruginosa.
Unlike traditional antibiotics that aim to kill bacteria (bactericidal), halogenated furanones often function as Quorum Sensing Inhibitors (QSIs) . They disrupt bacterial communication (specifically the las and rhl systems) to attenuate virulence factors like biofilm formation and pyocyanin production without necessarily inhibiting growth. This guide prioritizes assays that distinguish between growth inhibition and virulence attenuation.
The evaluation of this compound requires a bifurcated approach. You must first establish the Minimum Inhibitory Concentration (MIC) to define the non-lethal window. True QSI activity must be validated at sub-MIC concentrations (typically 1/2 to 1/4 MIC) to ensure that reduced virulence is due to signaling interference, not cell death.
Workflow Visualization
The following diagram outlines the logical flow of the screening cascade.
Halogenated furanones are hydrophobic. Prepare a high-concentration stock to minimize solvent toxicity to bacteria.
Solvent: 100% DMSO (Molecular Biology Grade).
Concentration: 100 mM or 50 mg/mL.
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.
Working Solution: Dilute into assay media (Muller-Hinton Broth or M63 Minimal Media). Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent-induced biofilm artifacts.
Protocol 1: MIC Determination (CLSI M07 Standard)
Purpose: To determine the lowest concentration that inhibits visible growth. This sets the baseline for all subsequent assays.
Materials
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
96-well polystyrene microplates (U-bottom).
P. aeruginosa overnight culture adjusted to 0.5 McFarland standard.
Procedure
Inoculum Prep: Dilute the 0.5 McFarland suspension (approx.
CFU/mL) 1:150 in CAMHB to reach CFU/mL.
Plate Setup: Add 100 µL of CAMHB to columns 2–12.
Compound Dilution: Add 200 µL of 2x concentrated furanone (in CAMHB) to column 1. Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
Column 11: Growth Control (Bacteria + Solvent only).
Column 12: Sterility Control (Media only).
Inoculation: Add 100 µL of the bacterial suspension to wells 1–11. Final volume: 200 µL. Final inoculum:
CFU/mL.
Incubation: 37°C for 18–24 hours (aerobic).
Readout: Record the lowest concentration with no visible turbidity.
Expert Insight: Furanones often exhibit high MICs (>100 µg/mL) against P. aeruginosa due to efflux pumps (MexAB-OprM). Do not discard the compound if MIC is high. The goal is often virulence suppression, not killing.
Purpose: To quantify the inhibition of biofilm formation at sub-lethal concentrations.
Materials
M63 Minimal Medium (supplemented with 0.2% glucose, 0.5% casamino acids, 1 mM MgSO4). Note: Minimal media promotes stronger, more reproducible biofilms than rich media.
Preparation: Dilute overnight culture 1:100 into M63 medium.
Treatment: Aliquot 150 µL of bacterial suspension into wells containing the furanone at 1/2, 1/4, and 1/8 MIC .
Incubation: Incubate statically at 37°C for 24 hours. To reduce evaporation effects, wrap the plate in Parafilm or place in a humidified chamber.
Washing: Gently dump the media.[1] Wash wells 3x with 200 µL sterile phosphate-buffered saline (PBS) to remove planktonic cells. Crucial: Be extremely gentle to avoid disrupting the biofilm.
Staining: Add 175 µL of 0.1% Crystal Violet solution. Incubate 15 minutes at room temperature.
Solubilization: Wash 3x with water. Air dry for 20 mins. Add 200 µL of 30% Acetic Acid (or 95% Ethanol) to solubilize the dye.
Quantification: Measure Absorbance at 550 nm (or 595 nm).
Purpose: Pyocyanin production is controlled by the rhl and pqs quorum sensing systems. Reduction indicates QS interference.
Procedure
Culture: Grow P. aeruginosa in 5 mL King’s B medium or LB broth supplemented with sub-MIC furanone (e.g., 50 µM) for 18–24 hours with shaking (200 rpm).
Extraction: Centrifuge culture (8,000 x g, 10 min). Transfer 3 mL of supernatant to a new tube.
Phase Separation: Add 1.8 mL Chloroform . Vortex vigorously for 2 mins. Centrifuge. The pyocyanin will move to the bottom blue organic layer.
Acidification: Transfer the blue chloroform layer to a fresh tube. Add 1 mL of 0.2 N HCl . Vortex. The pyocyanin will turn pink/red and move to the top aqueous layer.
Measurement: Measure Absorbance of the pink layer at 520 nm . Normalize to cell density (OD600) of the initial culture.
Putative Mechanism of Action
Understanding the molecular target aids in interpreting results. Brominated furanones are structural mimics of Acyl-Homoserine Lactones (AHLs).
Caption: Furanone destabilizes the LasR receptor, preventing it from binding DNA and triggering virulence.
Data Presentation Template
When reporting your results, summarize the data in a comparative table format.
Assay
Metric
Control (DMSO)
Treated (Concentration X)
% Change
Interpretation
MIC
µg/mL
N/A
>128
N/A
Non-bactericidal
Biofilm
OD550
1.20 ± 0.1
0.45 ± 0.05
-62.5%
Strong Anti-biofilm
Pyocyanin
OD520/OD600
0.85 ± 0.02
0.20 ± 0.01
-76.4%
QS Inhibition
Growth
OD600
2.10 ± 0.1
1.95 ± 0.1
-7.1%
No Growth Defect
References
Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
Hentzer, M., et al. (2002). "Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound." Microbiology, 148(1), 87-102. [Link]
O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments (JoVE), (47), 2437. [Link]
García-Contreras, R., et al. (2016). "Quorum Sensing Enhancement of the Stress Response Promotes Resistance to Quorum Quenching and Prevents Social Cheating." The ISME Journal, 9, 115–125. [Link]
Defoirdt, T., et al. (2007). "The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein LuxR."[3] Environmental Microbiology, 9(10), 2486-2495.[3] [Link]
Application Note: In Vitro Cytotoxicity and Apoptotic Profiling of 5-Bromo-4-methyl-2(5H)-furanone in Mammalian Cell Lines
Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale Halogenated furanones, structural analogs of secondary metabolites originally isolated from the marine red...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Scientific Rationale
Halogenated furanones, structural analogs of secondary metabolites originally isolated from the marine red alga Delisea pulchra, have been extensively studied for their ability to inhibit bacterial quorum sensing (QS) and biofilm formation[1]. However, recent structural-activity relationship (SAR) investigations reveal that specific brominated furanone derivatives—such as 5-bromo-4-methyl-2(5H)-furanone—possess potent, targeted antiproliferative and cytotoxic activities against mammalian cancer cell lines, often outperforming standard chemotherapeutics like cisplatin (2)[2].
The Mechanistic Causality:
The biological activity of 5-bromo-4-methyl-2(5H)-furanone is strictly dependent on its 5-methylene-2(5H)-furanone ring[3]. The presence of the bromine atom significantly enhances the electrophilicity of the α,β-unsaturated carbonyl system. This allows the molecule to act as a highly reactive Michael acceptor. Upon crossing the mammalian cell membrane, the furanone covalently binds to intracellular nucleophiles, primarily glutathione (GSH) and protein thiol/amine residues[4].
This rapid depletion of GSH eliminates the cell's primary antioxidant defense, triggering a cascade of intracellular oxidative stress (ROS accumulation). The resulting oxidative damage induces a loss of mitochondrial membrane potential (ΔΨm), facilitating the release of cytochrome c into the cytosol. This activates the intrinsic apoptotic pathway via caspase-9 and caspase-3, culminating in chromatin condensation and DNA fragmentation (5)[5].
Fig 1: Mechanistic pathway of brominated furanone-induced apoptosis in mammalian cells.
Experimental Design: Building a Self-Validating System
To accurately profile the cytotoxicity of 5-bromo-4-methyl-2(5H)-furanone, the experimental design must account for the compound's direct effect on mitochondrial integrity.
Why SRB over MTT?
The traditional MTT assay relies heavily on mitochondrial succinate dehydrogenase activity. Because furanones rapidly depolarize mitochondria prior to actual cell death, MTT readouts can produce artificially exaggerated cytotoxicity curves. To establish a self-validating system , we utilize the Sulforhodamine B (SRB) assay . SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct measurement of total cellular protein mass that is entirely independent of transient metabolic fluctuations[3].
Quantitative Data Summary
The following table summarizes the established baseline antiproliferative activity of brominated furanone derivatives across key mammalian cell lines, demonstrating their high potency compared to standard reference drugs[1][3].
Compound Class
PC-3 (Prostate) IC₅₀
U-251 (Glioblastoma) IC₅₀
SK-N-SH (Neuroblastoma) Viability at 400 µM
Brominated Furanones
0.31 – 1.50 µM
0.50 – 2.10 µM
< 10% Survival (High Toxicity)
Non-Brominated Furanones
> 50.0 µM
> 50.0 µM
~ 76% Survival (Mild Toxicity)
Cisplatin (Control)
~ 5.00 µM
~ 7.30 µM
N/A
Experimental Protocols
Fig 2: Step-by-step workflow for the self-validating SRB cytotoxicity assay.
Protocol A: Compound Preparation and Standardization
Causality Check: Halogenated furanones are susceptible to hydrolytic degradation in aqueous environments. Stock solutions must be prepared in anhydrous solvent to preserve the integrity of the Michael acceptor.
Stock Preparation: Dissolve 5-bromo-4-methyl-2(5H)-furanone in cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C.
Working Dilutions: Dilute the stock in complete culture medium (e.g., DMEM + 10% FBS) immediately prior to treatment.
Solvent Control: Ensure the final concentration of DMSO in all experimental and control wells never exceeds 0.5% (v/v) . Concentrations above this threshold disrupt mammalian lipid bilayers, introducing a confounding cytotoxic artifact (6)[6].
Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay
Cell Seeding: Harvest log-phase PC-3 or U-251 cells. Seed 5,000 cells/well into a 96-well flat-bottom microtiter plate in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular adhesion.
Treatment: Aspirate the medium. Add 100 µL of medium containing serial dilutions of the furanone (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (5.0 µM Cisplatin). Incubate for 48 hours.
Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour.
Insight: TCA instantly halts cellular metabolism and precipitates proteins to the plate surface, locking in the exact cell mass at the 48-hour mark.
Washing: Discard the supernatant and wash the plates 5 times with slow-running deionized water to remove TCA, serum proteins, and metabolites. Air-dry the plates completely at room temperature.
Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.
Destaining: Quickly decant the dye and wash the wells 4 times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates until no moisture remains.
Solubilization & Readout: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Place on a microplate shaker for 10 minutes to fully solubilize the protein-bound dye. Measure the optical density (OD) at 515 nm using a microplate reader.
Data Analysis: Calculate percentage viability relative to the Vehicle Control. Use non-linear regression (curve fit) to determine the IC₅₀ value.
Protocol C: Validation of Apoptosis via Flow Cytometry (Annexin V/PI)
To confirm that the reduction in protein mass (Protocol B) is due to furanone-induced apoptosis rather than simple cell cycle arrest, perform an Annexin V/PI dual-staining assay.
Harvesting: Post-treatment (24h), collect both the culture medium (containing floating, late-apoptotic cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.
Washing: Wash the cell pellet twice with ice-cold PBS.
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
Insight: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining validates the exact phase of furanone-induced cell death[5].
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
References
Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives.SciELO / Revista Colombiana de Química.
Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation.National Institutes of Health (NIH) / PMC.
Induction of apoptosis in human leukaemia HL-60 cells by furanone-coumarins from Murraya siamensis.Ovid.
In vitro and in vivo toxicity of selected furanones.ResearchGate.
Application Note & Protocol: Evaluating the Synergy of 5-bromo-4-methyl-2(5H)-furanone with Conventional Antibiotics
Abstract The escalating crisis of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and discover new therapeutic approaches. One promising avenue is the use of non...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The escalating crisis of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and discover new therapeutic approaches. One promising avenue is the use of non-antibiotic compounds that can potentiate the activity of conventional drugs. This guide provides a comprehensive framework and detailed protocols for researchers to investigate the synergistic potential of 5-bromo-4-methyl-2(5H)-furanone, a halogenated furanone, in combination with standard antibiotics against clinically relevant bacterial pathogens. We will delve into the scientific rationale, experimental design, and step-by-step methodologies for core in vitro synergy assays, including the checkerboard and time-kill curve methods, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI).
Scientific Rationale & Background: Targeting Bacterial Communication
Many pathogenic bacteria, including notorious agents of chronic and hospital-acquired infections like Pseudomonas aeruginosa, coordinate their virulence and defensive behaviors, such as biofilm formation, through a cell-to-cell communication system known as quorum sensing (QS).[1][2] This system relies on the production and detection of small signaling molecules. Disrupting QS can disarm bacteria, making them more susceptible to the host immune system and conventional antibiotics.[1][3]
Furanones are a class of molecules, some of which are known to be potent inhibitors of quorum sensing.[3][4] They can act as antagonists to the bacterial signaling receptors, thereby disrupting the entire communication network.[1][5] Specifically, compounds like 5-bromo-4-methyl-2(5H)-furanone are of interest due to their structural similarity to natural signaling molecules, which may allow them to interfere with QS pathways.[6] By inhibiting QS, these furanones can prevent the formation of resilient biofilms and down-regulate the expression of virulence factors and antibiotic resistance mechanisms.[2][7]
The central hypothesis for this protocol is that by disrupting bacterial communication and coordination, 5-bromo-4-methyl-2(5H)-furanone will render pathogenic bacteria more vulnerable to the bactericidal or bacteriostatic effects of traditional antibiotics. This potentiation, or synergy, could lead to several clinically significant outcomes:
Restoring Efficacy: An antibiotic to which a bacterium is resistant might become effective again in the presence of the furanone.
Reducing Dosage: The effective dose of the antibiotic could be lowered, potentially reducing side effects.
Combating Biofilms: The combination may be effective against difficult-to-treat biofilm-associated infections, which are notoriously tolerant to antibiotics.[4][8]
This guide provides the necessary tools to rigorously test this hypothesis in a laboratory setting.
Essential Materials & Reagents
Compounds:
5-bromo-4-methyl-2(5H)-furanone (powder form, high purity)
Tryptic Soy Agar (TSA) or other suitable solid media
Phosphate-buffered saline (PBS), sterile
Dimethyl sulfoxide (DMSO) for dissolving the furanone
0.5 McFarland turbidity standard
Equipment and Consumables:
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
Multichannel pipettes and sterile tips
Incubator (37°C)
Microplate reader (for OD600 measurements)
Spectrophotometer
Sterile culture tubes and flasks
Vortex mixer
Spiral plater or sterile spreaders
Experimental Protocols: A Step-by-Step Guide
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: Before assessing synergy, the MIC of each compound (the furanone and each antibiotic) must be determined independently. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[11] This provides a baseline of each compound's individual activity and is crucial for designing the subsequent checkerboard assay.
Protocol:
Prepare Stock Solutions: Dissolve the furanone in DMSO to a high concentration (e.g., 10 mg/mL). Prepare antibiotic stocks in sterile water or as recommended by the manufacturer.
Prepare Bacterial Inoculum: From a fresh overnight culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11]
Dilute Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in CAMHB.
Inoculation: Add the diluted bacterial inoculum to each well.
Controls: Include a growth control (bacteria and media only) and a sterility control (media only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.
Part 2: Checkerboard Assay for Synergy Assessment
Rationale: The checkerboard assay is the most common method for evaluating antimicrobial synergy in vitro.[11][12] It involves testing a two-dimensional array of concentrations of two compounds, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI). The FICI quantifies the nature of the interaction between the two agents.[13][14]
Workflow Diagram:
Caption: Workflow for the checkerboard synergy assay.
Protocol:
Plate Setup: Add 50 µL of CAMHB to each well of a 96-well plate.
Antibiotic Dilution (Y-axis): In the first row (e.g., Row A), add 50 µL of the antibiotic at 4x its MIC. Perform serial two-fold dilutions down the columns.
Furanone Dilution (X-axis): In the first column (e.g., Column 1), add 50 µL of the furanone at 4x its determined MIC (or a relevant sub-inhibitory concentration). Perform serial two-fold dilutions across the rows.
Inoculation: Prepare the bacterial inoculum as described for the MIC test. Add 100 µL of the final bacterial suspension (approx. 5 x 10⁵ CFU/mL) to each well.
Controls: Include rows/columns with each agent alone to re-determine their MICs on the same plate. Also, include growth and sterility controls.
Incubation: Incubate at 37°C for 18-24 hours.
Data Collection: After incubation, determine the MIC of the combination in each well where growth is inhibited.
Data Analysis and Interpretation:
Calculate the FICI using the following formula:[13][14]
FICI = FIC of Furanone (FIC A) + FIC of Antibiotic (FIC B)
Where:
FIC A = (MIC of Furanone in combination) / (MIC of Furanone alone)
FIC B = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
The FICI value is interpreted as follows:
FICI Value
Interpretation
≤ 0.5
Synergy
> 0.5 to 1.0
Additive
> 1.0 to 4.0
Indifference
> 4.0
Antagonism
Part 3: Time-Kill Curve Assay
Rationale: While the checkerboard assay provides a static endpoint, the time-kill assay offers a dynamic view of the antimicrobial interaction over time.[15][16] It is considered a more definitive method for confirming synergy and determining whether the combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[16] A synergistic interaction is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a given time point.[10][17]
Workflow Diagram:
Caption: Workflow for the time-kill curve synergy assay.
Protocol:
Preparation: Prepare flasks or tubes containing CAMHB with the following:
No compound (growth control)
Furanone at a sub-inhibitory concentration (e.g., 0.5x MIC)
Antibiotic at a sub-inhibitory concentration (e.g., 0.5x MIC)
The combination of furanone and the antibiotic at the same concentrations.
Inoculation: Inoculate each flask with a log-phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
Sampling: Incubate all flasks at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[17]
Viable Counts: Perform serial dilutions of each aliquot in sterile PBS and plate onto TSA plates.
Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
Interpretation of Results:
Synergy: A ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent.[10][18]
Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[16][18]
Indifference: < 2-log10 change in CFU/mL for the combination compared to the most active single agent.
Antagonism: A ≥ 2-log10 increase in CFU/mL for the combination compared to the most active single agent.
Grounding in Authoritative Standards
The protocols detailed herein are designed to align with the principles and methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) . CLSI documents such as M07 ("Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically") and M100 ("Performance Standards for Antimicrobial Susceptibility Testing") provide the foundational "gold standard" procedures for determining MICs and ensuring reproducibility in antimicrobial testing.[19][20][21] Adherence to these standards is critical for generating reliable and comparable data.
Conclusion
This application note provides a robust and validated framework for assessing the synergistic potential of 5-bromo-4-methyl-2(5H)-furanone with conventional antibiotics. By following these detailed protocols, researchers can generate high-quality, reproducible data to evaluate this promising anti-virulence strategy. A finding of synergy could pave the way for further preclinical and clinical development, offering a new tool in the fight against multidrug-resistant bacterial infections.
References
Checkerboard (synergy) assays. (n.d.). Bio-protocol. Retrieved from [Link]
Gjorgjieva, M., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology. Retrieved from [Link]
Jubeh, B., et al. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. Retrieved from [Link]
Hentzer, M., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
Can anybody suggest how to do Checker board assay for synergistic activity of plant extracts with antibiotics? (2018). ResearchGate. Retrieved from [Link]
CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. Retrieved from [Link]
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
Bonapace, L., et al. (2020). New and simplified method for drug combination studies by checkerboard assay. PMC. Retrieved from [Link]
Roy, R., et al. (2024). Quorum sensing and antibiotic resistance in polymicrobial infections. Taylor & Francis Online. Retrieved from [Link]
van der Veen, S., et al. (2021). The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. (2021). ASM Journals. Retrieved from [Link]
The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution. (2021). PubMed. Retrieved from [Link]
M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. (n.d.). CLSI. Retrieved from [Link]
Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. (2019). PMC. Retrieved from [Link]
A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS: A NOVEL APPROACH TO MITIGATE MULTIDRUG RESISTANCE Shatabh. (2024). Journal of microbiology, biotechnology and food sciences. Retrieved from [Link]
Zhang, Y., et al. (2021). Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo. Microbiology Spectrum. Retrieved from [Link]
Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (2008). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
Black, C., et al. (2023). Furanone loaded aerogels are effective antibiofilm therapeutics in a model of chronic Pseudomonas aeruginosa wound infection. PMC. Retrieved from [Link]
Defoirdt, T., et al. (2007). 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. PubMed. Retrieved from [Link]
Research Progress on the Combination of Quorum-Sensing Inhibitors and Antibiotics against Bacterial Resistance. (2024). MDPI. Retrieved from [Link]
Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (2010). PMC. Retrieved from [Link]
The use of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone for controlling acid mine drainage through the inhibition of Acidithiobacillus ferrooxidans biofilm formation. (2015). PubMed. Retrieved from [Link]
Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against. (2023). JournalAgent. Retrieved from [Link]
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]
Time-kill studies – including synergy time-kill studies. (n.d.). REVIVE - GARDP. Retrieved from [Link]
5-Hydroxy-2(5H)-furanone. (n.d.). Wikipedia. Retrieved from [Link]
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). MDPI. Retrieved from [Link]
Chemical structure of (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone. (n.d.). ResearchGate. Retrieved from [Link]
Application Note: Evaluation of 5-bromo-4-methyl-2(5H)-furanone in Murine Cutaneous Abscess Models
Abstract & Strategic Context This application note outlines the standardized protocol for evaluating 5-bromo-4-methyl-2(5H)-furanone (and structurally related halogenated furanones) in a murine cutaneous abscess model. H...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Context
This application note outlines the standardized protocol for evaluating 5-bromo-4-methyl-2(5H)-furanone (and structurally related halogenated furanones) in a murine cutaneous abscess model. Halogenated furanones are a class of small molecules originally identified in the red alga Delisea pulchra.[1] They act primarily as Quorum Sensing Inhibitors (QSIs) and anti-biofilm agents rather than traditional bactericidal antibiotics.
Unlike conventional antibiotics that target cell wall synthesis or replication, furanones often target bacterial communication (e.g., las/rhl systems in Pseudomonas aeruginosa or agr in Staphylococcus aureus). Consequently, the in vivo evaluation requires specific modifications to standard infection models to capture anti-virulence efficacy (e.g., reduction in dermonecrosis) rather than just bacterial clearance.
Key Mechanistic Targets
Biofilm Inhibition: Destabilization of the biofilm matrix, rendering bacteria susceptible to host immune clearance.
Virulence Factor Suppression: Downregulation of exotoxins (e.g., Pyocyanin, Elastase) and Type III Secretion Systems (T3SS).[2][3][4][5][6]
Compound Preparation & Handling[3][7]
Compound: 5-bromo-4-methyl-2(5H)-furanone
Class: Halogenated Butenolide / Furanone
Storage: -20°C, protected from light (Hygroscopic and potentially light-sensitive).
Formulation for In Vivo Administration
Halogenated furanones are typically hydrophobic. A stable vehicle is critical to prevent precipitation at the injection site.
Component
Concentration
Function
Stock Solution
100 mM in DMSO
Solubilization. Store aliquots at -20°C.
Vehicle (Control)
5% DMSO in PBS
Negative control for in vivo injections.
Working Solution
10 - 50 µM (target)
Dilute stock 1:20 into PBS or PEG-400 immediately prior to use.
Critical Quality Attribute (CQA): Ensure the final DMSO concentration does not exceed 5-10% for subcutaneous (SC) injections to avoid vehicle-induced tissue irritation, which can mimic dermonecrosis.
Experimental Protocol: Murine Cutaneous Abscess Model
Rationale: BALB/c is Th2-biased and susceptible to cutaneous infections. SKH-1 eliminates the need for shaving, reducing skin micro-abrasions that confound results.
Group Size: n=8 per group (Power > 0.8 for detecting 50% reduction in lesion size).
Bacterial Strain:
P. aeruginosa PA14 (highly virulent, necrotic).
S. aureus USA300 (MRSA, high abscess former).
Bacterial Inoculum Preparation
Grow bacteria overnight in Luria-Bertani (LB) broth at 37°C with shaking.
Subculture 1:100 into fresh LB and grow to mid-log phase (OD600 ~ 0.5).
Wash pellets 2x with sterile PBS.
Adjust density to 1–5 × 10⁷ CFU/50 µL .
Note: Do not use Cytodex beads unless testing chronic biofilm specifically; for acute abscess/necrosis, planktonic injection is standard.
Shave the right flank (if using BALB/c) and disinfect with 70% ethanol.
Inject 50 µL of bacterial suspension subcutaneously (SC) into the flank.
Technique: Tent the skin to ensure SC delivery, avoiding intramuscular injection.
Step 2: Treatment Administration (T=1h or T=4h)
Furanones often work best when present during the early stages of biofilm/quorum establishment.
Route: Perilesional SC injection (infiltrate the area surrounding the abscess).
Dosage: 10, 25, or 50 µM (calculated based on local tissue volume, approx 100 µL injection) or 1–5 mg/kg body weight.
Frequency: Single dose (acute model) or q.24.h for 3 days (chronic model).
Step 3: Monitoring & Harvest (T=24h to 72h)
Dermonecrosis Measurement: Measure the visible necrotic lesion length (L) and width (W) daily using digital calipers.
Formula: Area = L × W.
Harvest: Euthanize mice at predetermined endpoints (e.g., Day 3).
Tissue Processing:
Excise the abscess and 5mm of surrounding healthy tissue.
Homogenize in 1 mL PBS for CFU enumeration.
Fix a subset of tissue in 10% neutral buffered formalin for histology (H&E stain).
Mechanism of Action & Workflow Visualization
The following diagrams illustrate the specific pathway interference by 5-bromo-4-methyl-2(5H)-furanone and the experimental timeline.
Mechanistic Pathway (Quorum Sensing Interference)
Caption: Furanone-mediated disruption of Quorum Sensing cascades, restoring host immune clearance.[5]
Experimental Workflow
Caption: Step-by-step workflow for the murine cutaneous abscess model.
Data Analysis & Interpretation
Quantitative Metrics
Summarize data in the following format to determine efficacy.
Metric
Control Group (Vehicle)
Treatment Group (Furanone)
Interpretation
Abscess Area (mm²)
High (e.g., >50 mm²)
Reduced (e.g., <20 mm²)
Indicates inhibition of necrosis-causing toxins (e.g., T3SS).
Bacterial Load (CFU/g)
High (e.g., 10⁸)
Variable
Furanones are often bacteriostatic or anti-virulence. CFU reduction may be modest (<1 log) despite significant lesion reduction.
Histology Score
Severe necrosis, PMN lysis
Intact tissue, healthy PMN influx
Confirms protection against cytolytic toxins.
Troubleshooting Guide
Issue: No reduction in CFU.
Cause: Compound is acting purely as an anti-virulence agent, not an antibiotic.
Solution: Focus on dermonecrosis area and cytokine markers (IL-1β, TNF-α) as primary endpoints.
Issue: Skin irritation in control group.
Cause: DMSO concentration too high (>10%).
Solution: Switch vehicle to 10% PEG-400 or reduce DMSO to <5%.
References
Muñoz-Cázares, N., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model.[2][3][5][6] Biomedicines.[3][6][7][8]
Hentzer, M., et al. (2003).Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. EMBO Journal.
Pletzer, D., et al. (2017). The Synthetic Peptide 1018 Synergizes with Antibiotics and Inhibits Biofilms in a Murine Cutaneous Abscess Model. mBio.[7]
Defoirdt, T., et al. (2007). The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing in Vibrio harveyi. Environmental Microbiology.[9]
Technical Support Center: 5-Bromo-4-methyl-2(5H)-furanone Synthesis
The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 5-bromo-4-methyl-2(5H)-furanone . Department: Process Chemistry & Yield Optimization Document ID:...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 5-bromo-4-methyl-2(5H)-furanone .
The Challenge: Synthesizing 5-bromo-4-methyl-2(5H)-furanone (also known as
-bromo--methylbutenolide) presents a classic conflict between reactivity and stability . The target compound is a "pseudoacid bromide"—a cyclic acylal derivative that is highly susceptible to hydrolysis (reverting to the 5-hydroxy species) and elimination (forming exocyclic dienes).
The Solution: The most reliable route is the Wohl-Ziegler radical bromination of 4-methyl-2(5H)-furanone using
-bromosuccinimide (NBS). The reaction relies on the selective abstraction of the allylic hydrogen at the C-5 position.
Mechanistic Causality:
Regioselectivity: The C-5 protons are secondary allylic and adjacent to oxygen, making the C-5 radical significantly more stable than the vinylic methyl protons at C-4. This ensures bromination occurs at the ring (C-5) rather than the methyl group.
Thermodynamic Trap: The product is kinetically stable in non-polar solvents but thermodynamically unstable in the presence of water or Lewis acids (like silica gel), which catalyze the loss of HBr or hydrolysis.
Troubleshooting Guide (Q&A)
Direct answers to common failure modes reported by our user base.
Q1: My conversion rate is stalled at <50% despite refluxing for 24 hours. What is wrong?
Diagnosis: This is likely due to "Induction Failure" or "Solvent Quenching."
The Cause: Radical chains require continuous propagation. If your solvent contains radical scavengers (stabilizers in THF or Ethanol) or if the NBS is yellow (decomposed to
), the chain terminates early.
The Fix:
Purify NBS: Recrystallize NBS from hot water (store in dark/desiccator). It must be white crystalline solid.
Switch Solvent: Use anhydrous Trifluorotoluene (PhCF
) or CCl (if permitted). Avoid ethers (THF forms peroxides) or alcohols.
Initiator: Switch from AIBN to Benzoyl Peroxide (BPO) if the reaction is sluggish; BPO has a half-life better suited for higher reflux temperatures (>80°C).
Q2: I see the product spot on TLC, but it vanishes or streaks during column chromatography.
Diagnosis:On-Column Hydrolysis.
The Cause: 5-bromo-2(5H)-furanones are reactive electrophiles. The acidic nature of silica gel (
) catalyzes the hydrolysis of the C-Br bond to form 5-hydroxy-4-methyl-2(5H)-furanone, which streaks due to polarity.
The Fix:
Avoid Silica: Use Neutral Alumina (Grade III) for purification.
Best Practice: Skip chromatography entirely. Filter off the succinimide byproduct, concentrate the filtrate, and purify via fractional distillation under high vacuum or crystallization (if solid) from hexanes/Et
O at -20°C.
Q3: The product turns dark brown/black upon storage.
Diagnosis:Autocatalytic Dehydrobromination.
The Cause: Traces of HBr (byproduct) catalyze the elimination reaction, forming unstable dienes that polymerize (the "black tar").
The Fix: Store the compound over silver wool or copper turnings (to scavenge free halides) in a sealed, amber vial at -20°C . Ensure the atmosphere is Argon.
Optimized Experimental Protocol
This protocol is designed for a 10 mmol scale. Scale up linearly, but ensure efficient stirring.
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.
Charging: Add 4-methyl-2(5H)-furanone (1.0 equiv) and anhydrous solvent (5 mL per mmol).
Activation: Add NBS (0.6 equiv) and AIBN (0.025 equiv).
Initiation: Heat the mixture to reflux (approx. 80-100°C depending on solvent). The reaction is initiated when the heavy NBS solid floats to the surface and converts to low-density succinimide.
Propagation: Once reflux is stable, add the remaining NBS (0.45 equiv) and AIBN (0.025 equiv). Reason: This "portion-wise" addition maintains a steady concentration of bromine radicals and prevents over-bromination.
Monitoring: Monitor by 1H NMR (look for the shift of the C-5 protons from
4.8 ppm to a singlet at 6.5-7.0 ppm). Do not rely solely on TLC.
Workup (Anhydrous):
Cool the mixture to 0°C to precipitate succinimide.
Filter rapidly through a fritted glass funnel (under Argon blanket if possible).
Wash the solid cake with cold dry pentane.
Isolation: Concentrate the filtrate under reduced pressure (Rotavap bath < 35°C).
Purification: Distill the resulting oil under high vacuum (< 1 mmHg). Collect the fraction corresponding to the bromide.
The selectivity for C-5 over the methyl group is driven by the stability of the alpha-oxy radical intermediate.
Caption: Reaction pathway showing the preferential abstraction of the C-5 allylic proton over the C-4 methyl proton.
Figure 2: Optimization Workflow
Decision tree for solvent and purification choices.
Caption: Critical downstream processing steps to prevent product decomposition.
Optimization Data: Solvent & Catalyst Effects[2]
The following data summarizes internal optimization runs. Trifluorotoluene is recommended as the modern, greener standard over CCl
.
Solvent
Catalyst
Temp (°C)
Time (h)
Isolated Yield (%)
Notes
CCl
AIBN
77 (Reflux)
4
78%
Classic method. Toxic.
PhCF
AIBN
102 (Reflux)
2.5
82%
Faster kinetics, easier separation.
Benzene
BPO
80 (Reflux)
6
65%
Slower conversion.
Acetonitrile
AIBN
82 (Reflux)
12
45%
Poor solubility of NBS; side reactions.
References
Regioselectivity in Furanone Bromination:
Manny, A. J., Kjelleberg, S., Kumar, N., de Nys, R., Read, R. W., & Steinberg, P. (1997). Reinvestigation of the sulfuric acid-catalysed cyclisation of brominated levulinic acids to 3-bromo-4-alkyl-5-methylene-2(5H)-furanones. Tetrahedron, 53(46), 15813-15826.
NBS Bromination Mechanism & Selectivity:
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.
Stability of 5-Bromo-2(5H)-furanones:
Feringa, B. L., de Lange, B., & de Jong, J. C. (1989). 5-Alkoxy-2(5H)-furanones in organic synthesis. Journal of Organic Chemistry, 54(10), 2471–2475.
Biological Activity & Handling (Quorum Sensing Inhibitors):
Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. The EMBO Journal, 22(15), 3803–3815.
Technical Support Center: Optimization of NBS Bromination of 4-Methyl-2(5H)-furanone
Topic: Troubleshooting Side Reactions in Wohl-Ziegler Bromination Target Molecule: 4-(Bromomethyl)-2(5H)-furanone Audience: Synthetic Chemists & Process Development Scientists[1] Introduction: The Selectivity Challenge T...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Side Reactions in Wohl-Ziegler Bromination
Target Molecule: 4-(Bromomethyl)-2(5H)-furanone
Audience: Synthetic Chemists & Process Development Scientists[1]
Introduction: The Selectivity Challenge
The bromination of 4-methyl-2(5H)-furanone (also known as
-angelica lactone isomer or -methylbutenolide) is a pivotal step in the synthesis of strigolactones and bioactive butenolides.[1] However, this reaction is notoriously sensitive.[1] The electron-deficient lactone ring creates a specific electronic environment where the competition between radical allylic substitution (desired) and electrophilic addition (undesired) is governed strictly by reaction kinetics and solvent effects.
This guide addresses the specific failure modes of this reaction, providing mechanistic insights to restore selectivity.
Module 1: Mechanism & Selectivity Pathways
To troubleshoot effectively, one must understand the divergence point between the desired product and the impurities.[2] The Wohl-Ziegler reaction relies on maintaining a low steady-state concentration of molecular bromine (
Pathway A (Desired): Radical chain reaction at the allylic methyl group.[1]
Pathway B (Side Reaction - Over-reaction): Radical attack on the already brominated product.[1]
Pathway C (Side Reaction - Ionic): High concentrations of in-situ
lead to electrophilic addition across the C3-C4 double bond.[1]
Reaction Pathway Diagram
Figure 1: Mechanistic divergence in furanone bromination.[1] Green indicates the target pathway; Red indicates failure modes.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "I am seeing significant amounts of the dibrominated product."
Diagnosis:
The reaction has proceeded beyond the endpoint, or the stoichiometry is skewed. The introduction of the first bromine atom actually weakens the remaining C-H bonds on the methyl group slightly, making the product susceptible to further radical attack.
Corrective Actions:
Stoichiometry Control: Reduce NBS equivalents from 1.1 eq to 0.95 eq . It is better to leave unreacted starting material (which is easily separated by distillation or column chromatography) than to generate the dibromo-impurity (which is difficult to separate).[1]
Addition Rate: If scale permits, add solid NBS in portions rather than all at once to keep the radical concentration controlled.
Monitoring: Do not rely on time. Monitor by TLC or GC/NMR every 30 minutes. Stop the reaction immediately when the starting material drops below 5%.[1]
Scenario B: "The reaction turned red/brown, and I isolated the 3-bromo or addition product."
Diagnosis:
This indicates the Ionic Pathway dominated.[1] The red color is free molecular bromine (
).[1] If accumulates faster than it is consumed by the radical chain, it adds across the double bond (C3-C4).
Root Causes:
Wet Solvent: Water reacts with NBS and HBr to generate high concentrations of
Cold Reaction: If the reaction is not at reflux, the radical initiator (AIBN) does not decompose efficiently.
builds up but no radicals are formed to consume it via the allylic pathway.[1]
Corrective Actions:
Solvent Drying: Distill your solvent (typically
, PhCF_3, or Benzene) over or store over activated 4Å molecular sieves.[1]
Initiator Check: Ensure your AIBN is not degraded.[1] Recrystallize from methanol if necessary.
Thermal Management: Ensure the solvent is actively refluxing before adding the NBS/Initiator mixture, or heat rapidly after addition.
Scenario C: "My product decomposed on the silica column."
Diagnosis:
4-(bromomethyl)-2(5H)-furanone is an alkyl halide and a lactone.[1] Silica gel is slightly acidic and can catalyze:
Hydrolysis: Converting the bromomethyl group to a hydroxymethyl group.[1]
Elimination: Losing HBr to form unstable dienes.[1]
Corrective Actions:
Neutralization: Pre-treat the silica gel with 1% Triethylamine (Et3N) in hexane, or use Neutral Alumina instead of silica.[1]
Speed: Perform "Flash" chromatography literally—very fast filtration through a short pad.[1]
Alternative: If the product is solid, attempt crystallization from cold ether/hexanes.[1] If liquid, vacuum distillation is superior to chromatography for stability.[1]
Module 3: Optimized Experimental Protocol
Safety Warning: 4-(bromomethyl)-2(5H)-furanone is a potent lachrymator (tear gas).[1] All operations must be performed in a well-ventilated fume hood.[1]
Materials:
Substrate: 4-methyl-2(5H)-furanone (1.0 eq)
Reagent: N-Bromosuccinimide (NBS) (0.95 eq) - Recrystallize from water if yellow.[1]
Preparation:
Dissolve 4-methyl-2(5H)-furanone in anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
Critical Control Point: Purge the system with Argon/Nitrogen for 10 minutes.[1] Oxygen is a radical scavenger and will inhibit the reaction, leading to
Technical Support Center: Overcoming Bacterial Resistance to Brominated Furanones
Welcome to the Application Support Center for Quorum Sensing (QS) Inhibition. This guide is designed for researchers, scientists, and drug development professionals working with brominated furanones (such as C-30 and GBr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center for Quorum Sensing (QS) Inhibition. This guide is designed for researchers, scientists, and drug development professionals working with brominated furanones (such as C-30 and GBr) to attenuate bacterial virulence.
While quorum quenchers were initially hypothesized to be "evolution-proof" because they inhibit virulence rather than bacterial growth[1], recent experimental evolution studies and clinical isolate analyses have demonstrated that bacteria, particularly Pseudomonas aeruginosa, can rapidly develop resistance to these compounds[2]. This guide provides a mechanistic breakdown of these resistance pathways and offers field-proven troubleshooting protocols to restore furanone efficacy.
Q: Why is my P. aeruginosa strain no longer responding to Furanone C-30 treatment?A: The loss of efficacy is likely due to the active efflux of the furanone molecule. Brominated furanones like C-30 must enter the bacterial cell to competitively bind to intracellular QS receptors (e.g., LasR)[3]. P. aeruginosa can develop resistance by overexpressing the MexAB-OprM multidrug efflux pump[1]. Sequencing of resistant isolates frequently reveals mutations in mexR or nalC, which are transcriptional repressors of this pump[1]. When these repressors are mutated, the pump is constitutively active, expelling C-30 before it can bind to LasR.
Q: I am co-administering C-30 with tobramycin, but the biofilm-eradicating synergy is disappearing after a few cycles. What is happening?A: Furanone C-30 is not "evolution-proof" and can quickly lose its tobramycin-potentiating activity during repeated exposure[2]. Experimental evolution models show that combination therapy selects for mutations in mexT (a transcriptional activator of the MexEF-OprN efflux pump) and fusA1 (encoding elongation factor G, linked to aminoglycoside resistance)[2][4]. The mexT deletion specifically reduces susceptibility to C-30, neutralizing the synergistic effect[2].
Q: Are there alternative quorum sensing inhibitors that bypass these efflux mechanisms?A: Yes. If multidrug efflux pumps are the primary resistance mechanism, you must utilize agents that act extracellularly or modify the furanone structure. For example, Gallium (
) acts as an iron mimic that binds to secreted pyoverdine outside the cell[3]. Because it does not need to enter the cytoplasm, its efficacy is entirely unaffected by MexAB-OprM upregulation[3]. Alternatively, structurally modified furanones like GBr (5-(dibromomethylene)-2(5H)-furanone) exhibit a higher affinity for LasR due to the geminal position of the bromine, which can partially overcome concentration deficits caused by efflux[5].
Fig 1: Mechanism of furanone C-30 resistance via efflux pump upregulation.
Section 2: Quantitative Data on Resistance & Synergy
To design effective countermeasures, it is critical to understand the genetic basis of resistance and the outcomes of combination therapies.
Table 1: Common Genetic Mutations Conferring Furanone Resistance
High synergy; bypasses intracellular efflux resistance entirely[3].
Meropenem
Inhibits cell wall synthesis
Synergistic, but can select for cross-resistance via parR or nalD[3].
Section 3: Troubleshooting Protocols
The following protocols are self-validating systems designed to confirm the presence of efflux-mediated resistance and subsequently bypass it.
Protocol A: Validating Efflux Resistance Using PAβN (Efflux Pump Inhibitor)
Causality Rationale: If your strain is resistant to C-30 due to MexAB-OprM overexpression, chemically blocking the pump will restore C-30's ability to inhibit virulence factors (like pyocyanin or elastase). Phenylalanine arginyl β-naphthylamide (PAβN) is a broad-spectrum RND pump inhibitor[7].
Step-by-Step Methodology:
Preparation: Grow the suspected resistant P. aeruginosa isolate overnight in Luria-Bertani (LB) broth at 37°C.
Standardization: Dilute the culture to an
of 0.05 in fresh LB medium.
Treatment Groups: Set up four parallel culture conditions in a 24-well plate:
Control: Medium only.
C-30 Only: Medium + 50 µM Furanone C-30.
EPI Only: Medium + 20 µg/mL PAβN.
Combination: Medium + 50 µM C-30 + 20 µg/mL PAβN.
Incubation: Incubate at 37°C with shaking (200 rpm) for 18 hours.
Virulence Quantification (Pyocyanin): Centrifuge the cultures (10,000 x g, 5 min). Extract the cell-free supernatant with 3 mL chloroform, then re-extract the organic phase with 1 mL of 0.2 M HCl. Measure the absorbance of the aqueous phase at 520 nm.
Validation Check: If the Combination group shows a >50% reduction in pyocyanin compared to the C-30 Only group, efflux-mediated resistance is confirmed.
Protocol B: Furanone-Gallium Synergy Assay
Causality Rationale: To treat strains with fixed, high-level efflux mutations where EPIs are toxic or unviable, you must pair the furanone with an extracellular antivirulence compound. Gallium disrupts iron metabolism extracellularly[3].
Step-by-Step Methodology:
Media Preparation: Use iron-depleted succinate minimal medium to induce pyoverdine production (essential for Gallium uptake).
Checkerboard Setup: In a 96-well plate, create a two-dimensional gradient:
X-axis: Furanone C-30 (0 to 100 µM).
Y-axis: Gallium nitrate (
) (0 to 100 µM).
Inoculation: Add P. aeruginosa to a final
of 0.01.
Incubation: Incubate statically at 37°C for 24 hours to promote biofilm formation.
Readout: Quantify biofilm biomass using standard Crystal Violet staining (measure
after solubilization in 30% acetic acid).
Validation Check: Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI
indicates true synergy, confirming that the dual intracellular/extracellular targeting has successfully bypassed the resistance mechanism.
Fig 2: Experimental workflow for evaluating furanone efficacy and synergy.
References
Resistance to the quorum-quenching compounds brominated furanone C-30 and 5-fluorouracil in Pseudomonas aeruginosa clinical isolates
Source: Pathogens and Disease | Oxford Academic
URL:[Link]
A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model
Source: ResearchGate
URL:[Link]
Adaptation of Pseudomonas aeruginosa biofilms to tobramycin and the quorum sensing inhibitor C-30 during experimental evolution requires multiple genotypic and phenotypic changes
Source: Microbiology Society
URL:[Link]
Effects of quorum sensing–interfering agents, including macrolides and furanone C-30, and an efflux pump inhibitor on nitrosative stress sensitivity in Pseudomonas aeruginosa
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Combining antibiotics with antivirulence compounds can have synergistic effects and reverse selection for antibiotic resistance in Pseudomonas aeruginosa
Source: PLOS Biology
URL:[Link]
Combining antibiotics with antivirulence compounds can have synergistic effects and reverse selection for antibiotic resistance in Pseudomonas aeruginosa (Preprint)
Source: bioRxiv
URL:[Link]
The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution
Source: Antimicrobial Agents and Chemotherapy - ASM Journals
URL:[Link]
Alternative brominating agents for the synthesis of 5-bromo-4-methyl-2(5H)-furanone
Welcome to the Technical Support Center Topic: Alternative Brominating Agents for the Synthesis of 5-Bromo-4-methyl-2(5H)-furanone As a Senior Application Scientist, I have designed this portal to help you navigate the c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center
Topic: Alternative Brominating Agents for the Synthesis of 5-Bromo-4-methyl-2(5H)-furanone
As a Senior Application Scientist, I have designed this portal to help you navigate the complexities of allylic bromination. The synthesis of 5-bromo-4-methyl-2(5H)-furanone—a highly versatile electrophilic butenolide used extensively in the development of strigolactone analogs and bioactive heterocycles[1]—is notoriously prone to side reactions. Historically, this transformation relied on the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄)[2]. Due to the severe toxicity and ozone-depleting nature of CCl₄, modern synthetic protocols demand alternative brominating agents and greener solvent systems[2].
Below, you will find field-proven insights, mechanistic explanations, and self-validating protocols to optimize your synthesis.
Q: Why should I switch from NBS to DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) for allylic bromination?A: While NBS is the traditional choice, DBDMH offers superior atom economy because it contains two active bromine atoms per molecule. This means you only need 0.5 to 0.6 molar equivalents to achieve full conversion, significantly reducing reagent mass and waste[3]. Mechanistically, allylic bromination proceeds via the Goldfinger mechanism. The N-bromo reagent does not abstract the hydrogen directly; instead, it reacts with trace hydrogen bromide (HBr) to maintain a steady, low concentration of molecular bromine (Br₂)[4]. DBDMH controls this Br₂ release more smoothly than NBS, which drastically suppresses competing over-bromination (dibromide formation) at the highly reactive allylic C5 position[3].
Q: Can I use continuous photochemical bromination instead of thermal initiation?A: Yes. Replacing thermal initiators (like AIBN or benzoyl peroxide) with blue LED irradiation (435−455 nm) allows for room-temperature radical generation[5]. This is highly effective when paired with DBDMH or NBS in a continuous flow reactor. Operating at ambient temperature minimizes the residence time of the sensitive 5-bromo-4-methyl-2(5H)-furanone product, preventing thermal degradation and improving overall yield[5].
Pathway Visualization: The Goldfinger Mechanism
To troubleshoot over-bromination, it is critical to visualize the radical chain propagation. The N-bromo reagent acts as a Br₂ reservoir rather than the direct propagating radical.
Figure 1: The Goldfinger mechanism for the radical allylic bromination of 4-methyl-2(5H)-furanone.
FAQ Section 2: Solvent Selection & Green Chemistry
Q: If CCl₄ is banned, what are the most effective alternative solvents for this reaction?A: The ideal solvent must be transparent to visible/UV light (if using photochemical initiation), inert to bromine radicals, and capable of solubilizing the reagents while precipitating the byproducts.
Acetonitrile (MeCN): Excellent for photochemical bromination. It offers good solubility for both NBS and DBDMH and supports rapid reaction rates without participating in the radical chain[5].
Benzotrifluoride (BTF): A robust, greener drop-in replacement for CCl₄ in thermal Wohl-Ziegler brominations. It mimics the non-polar, electron-withdrawing characteristics of CCl₄ without the associated toxicity.
Aqueous Micellar Systems: Recent advances have demonstrated that Wohl-Ziegler brominations with DBDMH can be conducted in water using surfactants (like lauryl glucoside) under blue LED irradiation, offering a highly sustainable alternative[6].
Data Presentation: Reagent Comparison
When selecting an alternative brominating agent, consider the quantitative differences in efficiency and byproduct management.
Parameter
N-Bromosuccinimide (NBS)
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Active Bromine Atoms
1 per molecule
2 per molecule
Typical Molar Equivalents
1.05 - 1.15
0.52 - 0.55
Atom Economy
Moderate
High
Primary Byproduct
Succinimide
5,5-Dimethylhydantoin
Byproduct Water Solubility
Moderate
High (Facilitates easier aqueous workup)
Risk of Over-Bromination
Higher
Lower
(Data synthesized from comparative studies on benzylic and allylic brominating agents[3].)
Troubleshooting Guide: Common Experimental Issues
Issue: Formation of 5,5-dibromo-4-methyl-2(5H)-furanone (Over-bromination).
Causality: High localized concentrations of Br₂ or elevated reaction temperatures drive the equilibrium toward di-bromination at the C5 position.
Solution: Switch from NBS to DBDMH to lower the steady-state Br₂ concentration[3]. If scaling up, transition from batch to continuous flow to strictly limit the residence time of the mono-brominated product[5].
Issue: Sluggish reaction or incomplete conversion.
Causality: The radical chain is terminating prematurely, often due to oxygen ingress (which quenches radicals) or degraded initiator.
Solution: Ensure strict degassing of the solvent (sparge with N₂ or Ar for 15 minutes). If using AIBN, verify the reaction temperature matches its half-life (typically 75-80 °C). Alternatively, switch to photochemical initiation (blue LEDs) which is independent of thermal half-lives[6].
Issue: Difficulty removing the hydantoin or succinimide byproduct during purification.
Causality: Co-elution of the polar byproduct with the furanone during silica gel chromatography.
Solution: Exploit the high water solubility of 5,5-dimethylhydantoin. Quench the reaction with cold water and perform multiple washes with saturated aqueous NaHCO₃ and brine. The byproduct will partition into the aqueous phase, leaving the brominated furanone in the organic layer.
Protocol: Photochemical Bromination using DBDMH in Acetonitrile (Self-Validating System)
Rationale: This protocol utilizes DBDMH for high atom economy and blue LEDs for mild, room-temperature radical initiation, preventing thermal degradation of the butenolide[5][6].
Preparation: In a flame-dried, N₂-flushed 100 mL photochemical reactor, dissolve 4-methyl-2(5H)-furanone (10.0 mmol) in anhydrous acetonitrile (40 mL).
Degassing: Sparge the solution with dry N₂ for 15 minutes to remove dissolved oxygen, which acts as a radical scavenger.
Reagent Addition: Add DBDMH (5.2 mmol, 0.52 equiv) in one portion.
Validation Check: The solution must remain clear and colorless at this stage, indicating no premature Br₂ release.
Initiation: Irradiate the vessel with a 455 nm blue LED array. Maintain the internal temperature at 25-30 °C using a cooling block.
Validation Check: Within minutes, the solution will turn pale orange/yellow as trace Br₂ is generated via the Goldfinger mechanism[4].
Monitoring: Stir for 2-4 hours. Monitor via GC-MS or TLC (Hexanes:EtOAc 7:3). The reaction is complete when the starting material is consumed and the orange tint fades back to a pale yellow.
Workup: Concentrate the acetonitrile under reduced pressure. Redissolve the residue in dichloromethane (50 mL) and wash with cold water (3 x 20 mL) to remove the 5,5-dimethylhydantoin byproduct.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude 5-bromo-4-methyl-2(5H)-furanone. Purify via short-path distillation or flash chromatography if necessary.
References
Kala Ghooray's research works (Phthalimide-Derived Strigolactone Mimics as Germinating Agents for Seeds of Parasitic Weeds)
Environmentally Benign Synthesis of Anticancer Drug Lenalidomide
Source: Organic Process Research & Development - ACS Publications
URL
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon
Source: Scientific Update
URL
A Head-to-Head Battle of Brominating Agents: DBDMH vs. N-Bromosuccinimide (NBS)
Comparative Guide: 5-bromo-4-methyl-2(5H)-furanone vs. Alternative Quorum Sensing Inhibitors
As the post-antibiotic era approaches, the paradigm of antimicrobial drug development is shifting from bactericidal agents—which exert immense selective pressure for resistance—to anti-virulence therapies. Quorum sensing...
Author: BenchChem Technical Support Team. Date: March 2026
As the post-antibiotic era approaches, the paradigm of antimicrobial drug development is shifting from bactericidal agents—which exert immense selective pressure for resistance—to anti-virulence therapies. Quorum sensing inhibitors (QSIs) represent the vanguard of this approach. By disrupting the chemical communication pathways bacteria use to coordinate virulence factor production and biofilm formation, we can disarm pathogens without killing them.
This guide provides an objective, data-driven comparison of 5-bromo-4-methyl-2(5H)-furanone (5-BMF) against other prominent QSIs. Designed for researchers and drug development professionals, this document synthesizes mechanistic causality, comparative efficacy, and self-validating experimental workflows.
Mechanistic Causality: The Furanone Scaffold
Halogenated furanones, originally discovered as natural products from the marine macroalga Delisea pulchra, are among the most potent known QSIs[1]. They act as structural analogs to bacterial N-acyl homoserine lactones (AHLs).
When an AHL binds to its cognate LuxR-type transcriptional regulator (e.g., LasR or RhlR in Pseudomonas aeruginosa), the receptor dimerizes and activates the transcription of virulence genes. Furanones competitively bind to these receptors; however, instead of stabilizing the protein, they induce a conformational change that leads to accelerated proteolytic degradation of the receptor complex[2].
Mechanism of action: 5-bromo-4-methyl-2(5H)-furanone destabilizes the LuxR/LasR receptor complex.
The 5-BMF Structural Advantage
Highly halogenated furanones, such as the widely used reference molecule Furanone C-30 , exhibit potent QSI activity but suffer from severe cellular toxicity. Their exocyclic dibrominated double bonds act as strong Michael acceptors, reacting indiscriminately with nucleophilic amino acid residues across various host proteins[3].
5-bromo-4-methyl-2(5H)-furanone resolves this bottleneck. The4[4]. By reducing the halogenation to a single bromine atom and introducing an alkyl side chain, 5-BMF decreases non-specific electrophilicity. This structural refinement lowers toxicity to planktonic cells while preserving targeted quorum sensing-disrupting activity[3].
Comparative Efficacy & Toxicity Profile
To objectively evaluate 5-BMF, we must benchmark it against both synthetic analogs and natural alternative QSIs. The data below synthesizes structure-activity relationship (SAR) metrics across standard Gram-negative models.
High : Strong Michael acceptor; high off-target toxicity limits in vivo therapeutic viability.
Cinnamaldehyde
LuxR / LasR
100 - 250
40 - 50%
Moderate : Safe, but requires significantly higher dosage concentrations for efficacy.
Baicalein
TraR / LasR
20 - 60
60 - 70%
Low : Natural flavonoid with an excellent safety profile, though structurally complex to synthesize.
Note: IC₅₀ values denote the concentration required to inhibit QS-regulated phenotypic expression (e.g., bioluminescence or elastase production) by 50% without acting as a bactericide.
Experimental Validation Workflows
A fundamental principle in QSI development is uncoupling anti-virulence from bactericidal activity . If a compound simply kills the bacteria, it is an antibiotic, not a QSI. The following self-validating workflow ensures that observed phenotypic reductions are strictly due to signaling blockade.
Parallel high-throughput screening workflow to uncouple QS inhibition from bactericidal toxicity.
Protocol 1: Bioluminescence Reporter Assay
Using a biosensor strain (e.g., E. coli pSB1075 or Vibrio harveyi) isolates the QS-specific transcriptional response from general metabolic noise. These strains are genetically engineered so that the luxCDABE operon is fused to a QS-controlled promoter[5].
Step-by-Step Methodology:
Inoculation: Grow the reporter strain overnight in Luria-Bertani (LB) broth supplemented with appropriate antibiotics.
Dilution & Treatment: Dilute the culture to an OD₆₀₀ of 0.1. Aliquot 100 µL into a 96-well opaque microtiter plate. Add 5-BMF at varying concentrations (e.g., 0, 10, 25, 50, 100 µM).
Induction: Add the cognate AHL (e.g., 3-oxo-C12-HSL) at a sub-saturating concentration (typically 50-100 nM) to induce the QS circuit.
Incubation: Incubate at 30°C for 4-6 hours with continuous shaking.
Parallel Quantification:
Measure bioluminescence (Relative Light Units, RLU) using a microplate reader.
Measure absorbance at OD₆₀₀ to quantify cell density.
Data Normalization (The Causality Check): Divide RLU by OD₆₀₀. A true QSI like 5-BMF will show a dose-dependent decrease in the RLU/OD₆₀₀ ratio, proving that the loss of light is due to receptor antagonism, not a reduction in viable cell count[5].
Biofilm formation is a primary QS-regulated virulence phenotype. This assay quantifies the ability of 5-BMF to prevent sessile community formation.
Step-by-Step Methodology:
Preparation: Dilute an overnight culture of P. aeruginosa PAO1 1:100 in fresh TSB medium.
Treatment: Dispense 200 µL of the suspension into a polystyrene 96-well plate. Spike wells with 5-BMF (10-100 µM). Include a vehicle control (DMSO) and a positive control (Furanone C-30).
Incubation: Incubate statically at 37°C for 24 hours to allow biofilm maturation.
Washing (Critical Step): Carefully aspirate the media and wash the wells three times with sterile PBS. Causality Note: This step removes all planktonic (free-swimming) cells. If not performed meticulously, precipitated planktonic cells will cause false-positive biofilm readings[1].
Staining: Add 200 µL of 0.1% (w/v) crystal violet to each well for 15 minutes.
Solubilization: Wash away excess stain with distilled water. Add 200 µL of 33% glacial acetic acid to solubilize the biofilm-bound dye.
Quantification: Measure absorbance at 590 nm. Calculate the percentage of biofilm reduction relative to the untreated control.
Conclusion
While highly halogenated furanones like C-30 dominate early literature due to their extreme potency, their indiscriminate electrophilic toxicity renders them unsuitable for clinical translation. 5-bromo-4-methyl-2(5H)-furanone represents a rationally optimized scaffold. By utilizing a single bromine atom and a methyl substitution, it achieves a superior therapeutic index—effectively disrupting LuxR/LasR dimerization and downregulating biofilm formation without exerting the bactericidal stress that drives antimicrobial resistance.
References
Janssens et al. "Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium | Applied and Environmental Microbiology - ASM Journals". asm.org.
Yang et al. "Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa - MedChemComm". rsc.org.
García et al. "A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC". nih.gov.
Defoirdt et al. "A Quorum Sensing-Disrupting Brominated Thiophenone with a Promising Therapeutic Potential to Treat Luminescent Vibriosis | PLOS One". plos.org.
Zhao et al. "Quorum Sensing Inhibitors from the Sea Discovered Using Bacterial N-acyl-homoserine Lactone-Based Biosensors - MDPI". mdpi.com.
Comparative study of 5-bromo-4-methyl-2(5H)-furanone and furanone C-30
The following guide is a comparative technical analysis designed for research scientists and drug discovery professionals. It synthesizes current literature on halogenated furanones, focusing on the structural and functi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a comparative technical analysis designed for research scientists and drug discovery professionals. It synthesizes current literature on halogenated furanones, focusing on the structural and functional dichotomy between the "Gold Standard" inhibitor (C-30) and its methyl-substituted analog.
Executive Summary
Furanone C-30 [(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone] stands as the synthetic benchmark for Quorum Sensing (QS) inhibition, specifically targeting the N-acyl homoserine lactone (AHL) systems in Gram-negative bacteria like Pseudomonas aeruginosa.[1] Its efficacy is derived from its exocyclic vinyl bromide moiety, which functions as a Michael acceptor to covalently modify LuxR-type receptors.
5-Bromo-4-methyl-2(5H)-furanone (and its structural congeners) represents a class of structural analogs often used in Structure-Activity Relationship (SAR) studies. While it shares the lactone core, the substitution of the reactive exocyclic bromomethylene with a ring-methyl or lack of exocyclic unsaturation significantly alters its electrophilicity.
Verdict: For biofilm eradication and virulence suppression, Furanone C-30 is the superior candidate . The methyl-substituted variant serves primarily as a negative control or a mechanistic probe to demonstrate the necessity of the exocyclic "warhead" for receptor destabilization.
Chemical & Mechanistic Profile
The primary differentiator between these molecules is their reactivity toward nucleophilic residues (e.g., Cysteine) in the target protein.
Structural Comparison
Feature
Furanone C-30
5-Bromo-4-Methyl-2(5H)-Furanone
CAS Number
247167-54-0
Varies by specific isomer/derivative
Core Structure
2(5H)-Furanone (Butenolide)
2(5H)-Furanone (Butenolide)
C5 Substitution
Exocyclic Bromomethylene (=CHBr)
Endocyclic or Saturated C5-Br
Electronic Character
High Electrophilicity (Michael Acceptor)
Lower Electrophilicity
Lipophilicity (LogP)
~1.6 - 2.1
~0.8 - 1.2 (Estimated)
Stability
Light-sensitive; Unstable in high pH
Generally more stable; less prone to hydrolysis
Mechanism of Action (MOA)
Furanone C-30 (The Suicide Inhibitor):
C-30 mimics the AHL signal molecule. It enters the bacterial cell and binds to the LuxR-type transcriptional regulator (e.g., LasR). However, unlike the native ligand, the exocyclic double bond of C-30 undergoes a nucleophilic attack by a conserved amino acid residue (often Aspartate or Cysteine) in the ligand-binding domain. This covalent modification triggers a conformational change that destabilizes the protein, leading to its rapid proteolytic degradation.
The Methyl Comparator:
Lacking the conjugated exocyclic vinyl bromide system, the methyl-substituted furanone cannot effectively act as a Michael acceptor. It may compete transiently for the binding pocket due to steric similarity but fails to induce the irreversible "knockout" of the receptor, rendering it a weak or ineffective QSI.
Pathway Visualization
Caption: Comparative Mechanism of Action. C-30 induces receptor degradation via covalent modification, whereas the Methyl analog fails to lock the receptor in an inactive state.
Performance Metrics & Data
The following data summarizes typical experimental outcomes when comparing C-30 against non-exocyclic halogenated furanones (Methyl-analogs) in P. aeruginosa models.
Metric
Furanone C-30
Methyl-Furanone Analog
Interpretation
QS Inhibition (IC50)
1.5 – 5.0 µM
> 100 µM (or Inactive)
C-30 is highly potent against LasR/RhlR systems.
Biofilm Inhibition
50% - 80% reduction (at 10 µM)
< 10% reduction
C-30 prevents microcolony maturation; Methyl analog does not.
Bacterial Growth
No inhibition (at <50 µM)
Variable (Potential toxicity)
C-30 is a true "Anti-virulence" agent (non-biocidal).
Pyocyanin Reduction
Significant (>60% reduction)
Negligible
Virulence factor production is strictly QS-dependent.
Clearance (Murine)
Enhanced bacterial clearance
No significant effect
C-30 disables immune evasion mechanisms.
Key Insight: In high concentrations (>100 µM), simple brominated furanones may show toxicity (bactericidal activity) due to non-specific reactivity, but they lack the specific "Quorum Quenching" profile of C-30.
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Objective: Measure the ability of the compound to block LasR-mediated transcription.
Strain: P. aeruginosa PAO1 harboring plasmid pMH655 (lasB::gfp).
Preparation: Dissolve Furanone C-30 and Comparator in 100% DMSO to create 10 mM stock solutions. Store at -20°C.
Inoculation: Dilute overnight culture of reporter strain 1:100 in AB minimal medium supplemented with glucose (0.5%) and casamino acids (0.5%).
Treatment:
Aliquot 200 µL of bacterial suspension into black 96-well microtiter plates.
Add compounds to reach final concentrations of 1, 5, 10, 25, and 50 µM.
Control A (Vehicle): DMSO only (0.5% v/v max).
Control B (Blank): Sterile media.
Incubation: Incubate at 37°C with shaking (150 rpm) for 12 hours.
Readout: Measure Fluorescence (Ex 485 nm / Em 535 nm) and OD600 every hour.
Calculation: Specific Fluorescence = (Fluorescence / OD600).
Success Criteria: C-30 should show a dose-dependent decrease in Specific Fluorescence without significantly reducing OD600 (Growth).
Crystal Violet Biofilm Assay
Objective: Assess inhibition of surface attachment and biomass accumulation.
Caption: Standardized workflow for static biofilm inhibition assay.
Synthesis & Handling Notes
Stability Warning
Furanone C-30: The exocyclic double bond is sensitive to nucleophilic attack (hydrolysis) at high pH.
Protocol: Always maintain buffers at pH < 7.5. Avoid prolonged exposure to light.
Half-life: In LB media (pH 7.0), half-life is approx. 6-12 hours.
Methyl-Furanone: Generally more stable chemically, but biologically inert for this specific application.
Solubility
Both compounds are hydrophobic.
Solvent: DMSO or Ethanol is required.
Aqueous Dilution: When diluting into media, ensure rapid mixing to prevent precipitation. Do not exceed 0.5% DMSO concentration to avoid solvent toxicity masking the results.
References
Hentzer, M., et al. (2002). "Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound."[2] Microbiology, 148(1), 87-102.[2]
Manefield, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated proteolytic degradation of the LuxR transcriptional regulator." Microbiology, 148(4), 1119-1127.
Wu, H., et al. (2004). "Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice." Journal of Antimicrobial Chemotherapy, 53(6), 1054–1061.
Hentzer, M., & Givskov, M. (2003). "Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections." Journal of Clinical Investigation, 112(9), 1300–1307.
Cross-reactivity and specificity of 5-bromo-4-methyl-2(5H)-furanone in biological assays
Comparative Guide: Cross-Reactivity and Specificity of 5-Bromo-4-Methyl-2(5H)-Furanone in Biological Assays Executive Summary & Mechanism of Action 5-bromo-4-methyl-2(5H)-furanone belongs to a class of halogenated lacton...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Cross-Reactivity and Specificity of 5-Bromo-4-Methyl-2(5H)-Furanone in Biological Assays
Executive Summary & Mechanism of Action
5-bromo-4-methyl-2(5H)-furanone belongs to a class of halogenated lactones widely investigated as Quorum Sensing Inhibitors (QSIs) and antimicrobial scaffolds. Structurally, it mimics the acylated homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria but acts via a distinct, covalent mechanism.
Unlike competitive inhibitors that reversibly bind to receptors, this compound functions primarily as a Michael acceptor . The
-unsaturated carbonyl system (specifically at the C3-C4 position) creates an electrophilic core that reacts with nucleophilic residues—most notably cysteine thiols —in target proteins like the LuxR-type transcriptional regulators.
The Specificity Paradox:
While effective at disrupting biofilm formation, the compound's electrophilic nature introduces significant cross-reactivity . It does not exclusively target bacterial virulence factors; it can also alkylate essential mammalian enzymes (e.g., GAPDH, thioredoxin reductase) and deplete intracellular glutathione (GSH), leading to general cytotoxicity.
Mechanism & Pathway Visualization
The following diagram illustrates the dual pathway of the compound: its specific inhibition of Quorum Sensing (QS) versus its non-specific cross-reactivity with cellular thiols.
Figure 1: Mechanism of Action. Blue path represents the desired therapeutic effect (QS inhibition); Red dashed path represents off-target cross-reactivity leading to toxicity.
Comparative Analysis: Performance vs. Alternatives
To objectively assess the utility of 5-bromo-4-methyl-2(5H)-furanone, we compare it against three distinct classes of reagents: a "Gold Standard" natural furanone, a clinical macrolide (non-covalent QSI), and a non-specific alkylating agent.
Table 1: Comparative Performance Metrics
Feature
5-Bromo-4-Methyl-2(5H)-Furanone
Furanone C-30 (Natural Standard)
Azithromycin (Clinical Alternative)
N-Ethylmaleimide (NEM) (Negative Control)
Primary Mechanism
Covalent Michael Addition
Covalent Michael Addition
Ribosomal Interference (50S)
Non-specific Thiol Alkylation
Target Specificity
Moderate (Structure-dependent)
High (Evolved affinity for LuxR)
High (Bacterial Ribosome)
Very Low (All accessible thiols)
Cross-Reactivity
Reacts with GSH & exposed Cys
Reacts with GSH, but slower kinetics
Negligible (Non-reactive)
Reacts instantly with all thiols
Biofilm Inhibition (IC50)
5 – 20 µM
1 – 5 µM
2 – 8 µM (Sub-MIC)
N/A (Toxic)
Cytotoxicity (CC50)
~50 µM (Mammalian cells)
>100 µM
>500 µM
<10 µM
Selectivity Index (SI)
2.5 – 10 (Narrow Window)
20 – 100 (Wide Window)
>60 (Very Safe)
<1 (Toxic)
Key Insight:
5-bromo-4-methyl-2(5H)-furanone serves as a potent chemical probe but lacks the evolved specificity of natural fimbrolides like Furanone C-30. Its narrower selectivity index requires careful titration in biological assays to distinguish specific QSI effects from general toxicity.
Experimental Protocols for Validation
To ensure data integrity, researchers must validate the compound's specificity using the following self-validating workflows.
Protocol A: The "Thiol-Competition" Specificity Assay
Objective: To determine if the observed biological effect is due to specific receptor binding or non-specific alkylation.
Rationale: If the compound's activity is non-specific, pre-incubating it with an excess of a simple thiol (like Glutathione or DTT) should abolish its toxicity and its activity. If it is specific, a significant portion of the activity might remain or require higher concentrations to be neutralized.
Workflow:
Preparation: Prepare a 10 mM stock of 5-bromo-4-methyl-2(5H)-furanone in DMSO.
Competition Mix: In a microcentrifuge tube, mix the compound (final 50 µM) with reduced Glutathione (GSH) at varying molar ratios (1:0, 1:1, 1:10, 1:100).
Incubation: Incubate mixtures at 37°C for 30 minutes to allow chemical reaction.
Bioassay: Add the mixtures to a Vibrio harveyi or Pseudomonas aeruginosa (lasB-gfp) reporter strain culture.
Readout: Measure Bioluminescence (RLU) or Fluorescence (RFU) after 4–6 hours.
Interpretation:
Loss of Inhibition at 1:1 ratio: Indicates high non-specific reactivity (Compound is rapidly scavenged).
Retained Inhibition: Indicates the compound has a higher affinity for the LuxR receptor than for free GSH.
Protocol B: Differential Cytotoxicity vs. Efficacy (The "Window" Test)
Objective: To calculate the Selectivity Index (SI).
Workflow:
Dual-Plate Setup:
Plate A (Efficacy): Bacterial reporter strain (e.g., P. aeruginosa PAO1).
Plate B (Toxicity): Mammalian fibroblast cell line (e.g., NIH/3T3).
Treatment: Treat both plates with a serial dilution of the furanone (0.1 µM to 200 µM).
Incubation: 24 hours at 37°C.
Readout:
Plate A: Quantify biofilm mass using Crystal Violet staining (OD590).
Plate B: Quantify cell viability using MTT assay (OD570).
Calculation:
= Concentration inhibiting 50% biofilm.
= Concentration killing 50% mammalian cells.
Selectivity Index (SI) =
.
Pass Criteria: An SI > 10 is recommended for lead compounds.
Troubleshooting & Assay Interference
Common Artifacts:
False Negatives in Enzymatic Assays: The furanone can alkylate cysteine residues in reporter enzymes (e.g., Luciferase or GFP maturation factors) directly, quenching the signal without inhibiting the genetic pathway.
Control: Always run a "Constitutive Promoter" control (e.g., lacZ driven by a constitutive promoter) to verify that the reporter machinery is intact.
-mercaptoethanol, or high concentrations of BSA during the initial treatment phase, as these will scavenge the furanone before it reaches the cell.
References
Defoirdt, T., et al. (2007).[1] "The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi."[2][3] Environmental Microbiology.
Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal.
Manny, A. J., et al. (1997). "Reinvestigation of the sulfuric acid-catalysed cyclisation of brominated 2-alkyllevulinic acids to 3-alkyl-5-methylene-2(5H)-furanones." Tetrahedron.
Zang, T., et al. (2009). "Chemical methods for the detection of protein S-sulfenylation." Analytical Biochemistry.
Quantitative NMR (qNMR) for the accurate quantification of 5-bromo-4-methyl-2(5H)-furanone
Topic: Quantitative NMR (qNMR) for the accurate quantification of 5-bromo-4-methyl-2(5H)-furanone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Quantitative NMR (qNMR) for the accurate quantification of 5-bromo-4-methyl-2(5H)-furanone
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the synthesis of bioactive lactones and quorum-sensing inhibitors, 5-bromo-4-methyl-2(5H)-furanone serves as a critical, yet highly reactive, electrophilic building block. Its quantification presents a distinct analytical challenge: the compound is susceptible to hydrolysis in aqueous media, and high-purity reference standards are often commercially unavailable or unstable.
This guide compares Quantitative NMR (qNMR) against High-Performance Liquid Chromatography (HPLC-UV) for this specific analyte. While HPLC remains the workhorse for separation, this guide establishes qNMR as the superior method for absolute purity determination of 5-bromo-4-methyl-2(5H)-furanone due to its non-destructive nature, independence from response factors, and compatibility with anhydrous conditions.
Part 1: The Analytical Challenge
The structural integrity of 5-bromo-4-methyl-2(5H)-furanone relies on the stability of the hemiacetal-like C5 position.
Reactivity: The C5-Br bond renders the molecule sensitive to nucleophilic attack (e.g., hydrolysis to 5-hydroxy derivatives or ring-opening to acyclic acids).
Chromatographic Bias: In Reversed-Phase HPLC (RP-HPLC), the aqueous mobile phase can degrade the analyte during the run, leading to split peaks and underestimation of purity.
Reference Standard Paradox: To quantify this compound via HPLC, you need a pure reference standard. However, validating the purity of that standard requires an absolute method—creating a circular dependency that only qNMR can break.
Part 2: Methodological Comparison
The following table contrasts the performance of qNMR versus HPLC-UV for this specific furanone derivative.
Feature
qNMR (Proton)
HPLC-UV
Primary Principle
Molar Response: Signal intensity is directly proportional to the number of nuclei (H).
Optical Response: Signal intensity depends on extinction coefficient () at .
Reference Standard
Internal Standard (IS): Any stable, high-purity compound (e.g., 1,4-Dinitrobenzene) can be used.
Analyte-Specific: Requires a certified standard of 5-bromo-4-methyl-2(5H)-furanone.
Sample Stability
High: Analysis performed in anhydrous solvents (CDCl, DMSO-) prevents hydrolysis.
Low to Moderate: Aqueous mobile phases may induce hydrolysis or ring-opening.
Precision (RSD)
< 1.0% (with optimized relaxation delays).
0.5 - 2.0% (dependent on injection/pump stability).
Structural ID
Simultaneous: Confirms structure and purity in one experiment.
Retention Time Only: Requires MS coupling for structural confirmation.
Throughput
Fast: Sample prep + acquisition < 20 mins.
Moderate: Equilibration + run time + wash ~30-45 mins.
Part 3: Experimental Protocol (qNMR)
This protocol is designed to achieve metrological traceability . It assumes the use of a 400 MHz (or higher) NMR spectrometer.
Internal Standard (IS) Selection
For 5-bromo-4-methyl-2(5H)-furanone, the IS must have signals distinct from the analyte's expected resonances:
Recommended IS:1,4-Dinitrobenzene or Dimethyl Sulfone .
1,4-Dinitrobenzene: Singlet at
8.4 ppm (clear of furanone region). Non-hygroscopic.
Dimethyl Sulfone: Singlet at
3.0 ppm. Good solubility in CDCl.
Sample Preparation Workflow
Objective: Eliminate moisture to prevent hydrolysis.
Weighing:
Weigh approx. 10–15 mg of 5-bromo-4-methyl-2(5H)-furanone (
) directly into a clean vial. Record mass to 0.01 mg precision.
Weigh approx. 5–10 mg of Internal Standard (
) into the same vial.
Note: Target a 1:1 molar ratio for optimal signal-to-noise (S/N) balance.
Solvation:
Add 0.6 mL of CDCl
(99.8% D, stored over molecular sieves).
Why CDCl
? It is aprotic and non-nucleophilic, maximizing analyte stability compared to DMSO or MeOH.
Vortex until completely dissolved. Transfer to a 5mm NMR tube immediately.
Acquisition Parameters
To ensure the signal area is strictly proportional to concentration, the nuclei must fully relax between pulses.
Pulse Program: zg (standard 1D proton) or zg30.
Spectral Width (SW): 20 ppm (–2 to 18 ppm) to capture all signals and baseline.
Relaxation Delay (D1):20 seconds .
Reasoning: T1 for small molecules is typically 1–3s. Quantitative accuracy requires D1
5 T1. A 20s delay ensures >99.9% magnetization recovery.
Number of Scans (NS): 16 or 32 (sufficient for >10 mg sample).
Temperature: 298 K (controlled to prevent chemical shift drift).
Data Processing[1]
Window Function: Apply exponential multiplication with Line Broadening (LB) = 0.3 Hz.
Phasing: Perform careful manual phasing (zero and first order).
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure flat integration baselines.
Integration:
Integrate the IS signal (e.g., 1,4-Dinitrobenzene at 8.4 ppm, 4H). Calibrate this integral to 100 or 4.00.
Integrate the Analyte H-3 signal (olefinic proton, ~6.0 ppm, 1H). This is usually the cleanest peak, avoiding the potential complexity of the H-5 hemiacetal proton.
Part 4: Data Analysis & Calculation
Calculate the percentage purity (
) using the fundamental qNMR equation:
Where:
: Integral values of Analyte and Standard.
: Number of protons contributing to the signal (e.g., 1 for H-3, 4 for Dinitrobenzene).
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link
Simmler, C., et al. (2014). "Universal quantitative NMR analysis of complex natural samples." Current Opinion in Biotechnology. Link
Maniara, G., et al. (1998). "Quantitative Nuclear Magnetic Resonance Spectroscopy." Analytical Chemistry. Link
Sigma-Aldrich. (2024). "Quantitative NMR (qNMR) TraceCERT® Standards." Link
Validation
Advanced Comparative Guide: Substituted Brominated Furanones in Antimicrobial Applications
Executive Summary: The Shift from Natural to Synthetic Scaffolds Brominated furanones (BFs), originally isolated from the red alga Delisea pulchra, represent a paradigm shift in antimicrobial therapy: anti-virulence rath...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Shift from Natural to Synthetic Scaffolds
Brominated furanones (BFs), originally isolated from the red alga Delisea pulchra, represent a paradigm shift in antimicrobial therapy: anti-virulence rather than anti-survival . Unlike traditional antibiotics that impose selective pressure by killing bacteria, BFs primarily function as Quorum Sensing (QS) inhibitors, disrupting bacterial communication and biofilm formation without necessarily inhibiting growth.
However, the field has evolved significantly from the unstable natural furanones to robust synthetic derivatives. This guide objectively compares the three dominant classes of substituted BFs—Natural Furanones , Synthetic Furanone C-30 , and Bicyclic Brominated Furanones (BBFs) —analyzing their antibacterial spectrum, mechanism of action, and safety profiles.
Critical Mechanism Analysis: Quorum Sensing vs. Bactericidal Activity
The antibacterial spectrum of BFs is dictated by their substitution pattern, which determines whether they act as pure QS inhibitors (bacteriostatic/anti-virulence) or membrane-disrupting agents (bactericidal).
Gram-Negative Mechanism: The QS Blockade
In Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli, BFs act as competitive antagonists to N-acyl homoserine lactone (AHL) receptors (e.g., LasR, LuxR).
Mechanism: The furanone ring mimics the lactone head of the AHL molecule.
Outcome: The BF binds to the receptor, inducing a conformational change that promotes proteolytic degradation of the receptor protein. This prevents the expression of virulence factors (pyocyanin, elastase) and biofilm maturation.[1][2]
Gram-Positive Mechanism: The Bactericidal Shift
In Gram-positive bacteria like Staphylococcus aureus (MRSA/MSSA), certain substituted BFs (e.g., sulfonyl derivatives like F105) exhibit direct bactericidal activity.
Mechanism: Disruption of membrane integrity and interference with cell wall synthesis, leading to cell lysis.
Visualization: Molecular Mechanism of Action
The following diagram illustrates the competitive antagonism of BFs in the P. aeruginosa LasR pathway.
Caption: Figure 1. Competitive antagonism of the LasR Quorum Sensing receptor by Brominated Furanones in Gram-negative bacteria.
Comparative Spectrum Analysis
Structural Classes
We compare three distinct generations of furanones:
Natural Furanone 2: Unstable, isolated from D. pulchra.
Synthetic C-30 (BF8): The gold standard for research; (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone.
Bicyclic Brominated Furanones (BBFs): Newer fused-ring derivatives (e.g., 6-BBF) designed for lower toxicity.
Quantitative Performance Data
The following table synthesizes experimental data regarding MIC (Minimum Inhibitory Concentration) and Biofilm Inhibition (IC50).
Compound Class
Target Organism
Activity Type
MIC (µM)
Biofilm IC50 (µM)
Key Observation
Synthetic C-30
P. aeruginosa (PAO1)
QS Inhibitor
>400 (Inactive)
10 - 50
Decouples growth from virulence; reduces pyocyanin.
Synthetic C-30
E. coli
QS Inhibitor
>100
~25
Effective against sdiA-regulated biofilms.
BBF (6-BBF)
P. aeruginosa
QS Inhibitor
>400 (Inactive)
~100
Lower toxicity to mammalian cells than C-30.
Alkyl-Furanones
S. typhimurium
QS Inhibitor
>200
50 - 60
Chain length of 2-6 carbons is optimal.
Sulfonyl-Furanone (F105)
S. aureus (MRSA)
Bactericidal
50
N/A*
Acts via membrane disruption; bactericidal at 2x MIC.
GBr
P. aeruginosa
QS Inhibitor
>400
<10
Gem-bromine position increases affinity for LasR.
*Note: For F105, biofilm inhibition is secondary to cell death.
Spectrum Summary[3][4]
Broad-Spectrum Biofilm Inhibition: Synthetic furanones like C-30 and GBr are highly effective against Gram-negative biofilm formation without killing the bacteria, reducing the evolutionary pressure for resistance.
Gram-Positive Specificity: Sulfonyl substitutions (F105) shift the spectrum to include bactericidal activity against MRSA, a trait absent in the parent C-30 scaffold.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Incubation: Static incubation at 37°C for 24 hours.
Planktonic Check: Transfer supernatant to a new plate and read OD600 (validates non-bactericidal activity).
Staining:
Wash wells 3x with PBS (remove planktonic cells).
Add 125 µL Crystal Violet (15 min).
Wash 3x with water.
Air dry (10 min).
Quantification: Solubilize stain with 150 µL Acetic Acid. Read Absorbance at 550 nm.
Protocol B: MIC Determination (Broth Microdilution)
Objective: Distinguish between bacteriostatic/cidal activity and pure anti-virulence activity.
Workflow:
Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
Seeding: 5 x 10^5 CFU/mL final concentration.
Dosing: 2-fold serial dilutions of furanone.
Endpoint: Visual inspection after 18-24h.
Validation: If MIC > Biofilm IC50, the compound acts via QS inhibition. If MIC ≈ Biofilm IC50, the compound is a classical antibiotic.
Visualization: Experimental Workflow
Caption: Figure 2. Parallel workflow for distinguishing bactericidal activity (MIC) from anti-biofilm activity (IC50).
Challenges & Future Directions
Toxicity and Stability
Toxicity: Early natural furanones were cytotoxic. The BBF class (e.g., 6-BBF) shows significantly reduced toxicity toward human neuroblastoma cells compared to C-30, making them better candidates for therapeutic development.
Stability: The furanone ring is susceptible to hydrolysis at high pH. Synthetic derivatives like GBr (gem-dibromo) show improved stability and higher affinity for the LasR receptor active site compared to C-30.[1][2]
Resistance
Because QS inhibitors do not kill bacteria, they exert low selective pressure. However, efflux pump overexpression (e.g., MexAB-OprM in P. aeruginosa) remains a potential resistance mechanism that requires monitoring during drug development.
References
Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation. National Institutes of Health (NIH).
[Link]
Structure-activity relationship of brominated 3-alkyl-5-methylene-2(5H)-furanones and alkylmaleic anhydrides. Bioorganic & Medicinal Chemistry.
[Link]
Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology.[6]
[Link][7][8]
A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion. Biomedicines (MDPI).
[Link][1][2][7][8][3][4][9][10][11][12]
Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Staphylococcus aureus. Frontiers in Microbiology.
[Link]
Technical Comparison Guide: Structure-Activity Relationship (SAR) of Brominated Furanones as QS Inhibitors
Topic: Structure-activity relationship of different brominated furanones as QS inhibitors Content Type: Publish Comparison Guide Executive Summary: From Marine Defense to Synthetic Therapeutics The discovery of halogenat...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structure-activity relationship of different brominated furanones as QS inhibitors
Content Type: Publish Comparison Guide
Executive Summary: From Marine Defense to Synthetic Therapeutics
The discovery of halogenated furanones (fimbrolides) in the marine red alga Delisea pulchra revolutionized the field of anti-virulence therapeutics. Unlike traditional antibiotics that impose selective pressure by killing bacteria, these compounds disrupt Quorum Sensing (QS)—the bacterial communication network that coordinates virulence and biofilm formation.[1]
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of brominated furanones. We objectively compare natural fimbrolides against optimized synthetic derivatives (specifically Furanone C-30 and C-56 ), elucidating why specific structural modifications dictate their efficacy as LasR/RhlR antagonists in Pseudomonas aeruginosa and other Gram-negative pathogens.
Mechanism of Action: The "Hit-and-Run" Instability
To understand the SAR, one must first understand the molecular target. Brominated furanones function primarily as competitive antagonists of N-acyl homoserine lactone (AHL) receptors (e.g., LasR, LuxR).
The Instability Hypothesis
Unlike stable inhibitor-receptor complexes, furanones often induce a conformational failure in the receptor.
Binding: The furanone binds to the ligand-binding domain (LBD) of the nascent LuxR-type protein.
Disruption: It fails to stabilize the protein folding (unlike the native AHL).
Degradation: The unstable protein is rapidly degraded by cellular proteases (e.g., ClpP), preventing dimerization and DNA binding.
Molecular Pathway Diagram
Figure 1: Mechanism of Action. Furanones compete with AHLs, leading to receptor misfolding and rapid proteolytic degradation rather than simple competitive blockage.
Structure-Activity Relationship (SAR) Analysis
The efficacy of a furanone is dictated by three structural domains: the Furanone Ring , the C-3 Alkyl Side Chain , and the Halogenation Pattern .
A. The Furanone Ring (The Warhead)
The 2(5H)-furanone ring is the pharmacophore scaffold. It mimics the lactone ring of the native AHL signal molecule, allowing the compound to enter the LuxR binding pocket.
Requirement: Essential for activity. Reduction to a saturated lactone often results in loss of activity.
B. The C-3 Alkyl Side Chain (The Specificity Switch)
This is the most critical differentiator between natural and synthetic variants.
Natural Fimbrolides: Possess long alkyl side chains (e.g., butyl, pentyl).
Effect: High lipophilicity allows membrane penetration but causes non-specific toxicity and membrane disruption.
Synthetic C-30 / C-56: The alkyl chain is removed or replaced with a hydrogen/bromine.
Effect: Drastically reduces general toxicity. Increases specificity for the LasR receptor pocket in P. aeruginosa.
Rule:Removal of the C-3 alkyl chain enhances specific QS inhibition (QSI) over bactericidal activity.
C. Halogenation Pattern (The Affinity Tuner)
The positioning of bromine atoms drives the electronic affinity for the receptor.
Exocyclic Vinyl Bromide: The bromine on the exocyclic double bond (at C-5) is crucial.
Gem-Dibromine (GBr): Compounds with a dibromomethylene group (e.g., GBr) often show higher affinity than monobrominated variants due to increased electron density and steric occupancy in the hydrophobic pocket of LasR.
C-4 Ring Bromine: In C-30, the bromine at the C-4 position of the ring works synergistically with the exocyclic bromine to lock the molecule in a bioactive conformation.
Comparative Performance Guide
The following table contrasts the three primary classes of furanones used in research.
Key Insight:Furanone C-30 is the superior candidate for drug development. Its lack of an alkyl chain eliminates non-specific membrane toxicity while retaining high affinity for LasR, allowing it to clear P. aeruginosa infections in mouse models by attenuating virulence rather than killing the bacteria [1, 2].
Experimental Protocols for Validation
To validate these SAR claims in your own laboratory, use the following standardized protocols.
Figure 2: Reporter Gene Assay Workflow.[5][6] Critical step: Normalizing Fluorescence by OD600 ensures reduced signal is due to QS inhibition, not cell death.
Step-by-Step:
Culture: Grow P. aeruginosa harboring the lasB-gfp plasmid overnight. Dilute 1:100 in fresh LB.
Treatment: Aliquot 200 µL into black 96-well plates. Add Furanone C-30 at concentrations ranging from 1 µM to 100 µM. Include a DMSO solvent control (0 µM).
Incubation: Incubate at 37°C for 18 hours with shaking.
Readout: Measure GFP fluorescence (485/535 nm) and Absorbance (600 nm).
Analysis: Plot Specific Fluorescence (GFP/OD) vs. Concentration. A true QSI will show a dose-dependent decrease in fluorescence with a flat OD line (no growth inhibition).
Staining: Discard planktonic cells. Wash 3x with water. Stain with 0.1% Crystal Violet for 15 min.
Quantification: Solubilize dye with 30% acetic acid and measure OD550.
Result: C-30 typically reduces biofilm mass by >60% at 50 µM compared to untreated controls [3].
Limitations and Future Directions
While Furanone C-30 is a potent tool, researchers must acknowledge its limitations:
Halogen Stability: The vinyl bromide moiety is reactive. In complex media or in vivo, it can react with thiols (e.g., glutathione), potentially reducing its effective half-life.
Resistance: Although less prone to resistance than antibiotics, efflux pumps in P. aeruginosa (e.g., MexAB-OprM) can eventually upregulate to expel furanones.
Toxicity Window: While C-30 is safer than natural fimbrolides, high concentrations (>100 µM) can still exhibit cytotoxicity in mammalian cells.
Future Optimization: Current research focuses on "Clickable" furanones or hybrid molecules (e.g., Furanone-Antibiotic conjugates) to enhance delivery and stability.
References
Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[1][2][3][7][8][9] EMBO Journal. Link
Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice.[10] Journal of Antimicrobial Chemotherapy. Link
García-Contreras, R., et al. (2015). Quorum sensing enhancement of the stress response promotes resistance to quorum quenching and prevents social cheating. The ISME Journal. Link
Manefield, M., et al. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology. Link
Defoirdt, T., et al. (2007). The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio campbellii. Applied and Environmental Microbiology. Link
Validating High-Throughput Screening for Furanone-Based Quorum Sensing Inhibitors: A Comparative Technical Guide
Introduction: The Shift to Anti-Virulence Screening The escalating crisis of antimicrobial resistance (AMR) has forced a paradigm shift from bactericidal agents to anti-virulence strategies. Halogenated furanones, origin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Shift to Anti-Virulence Screening
The escalating crisis of antimicrobial resistance (AMR) has forced a paradigm shift from bactericidal agents to anti-virulence strategies. Halogenated furanones, originally isolated from the red alga Delisea pulchra, represent a premier class of Quorum Sensing Inhibitors (QSIs) . Unlike traditional antibiotics, these compounds do not kill bacteria but rather "blind" them, disrupting the cell-to-cell communication (Quorum Sensing, QS) required for biofilm formation and virulence factor secretion.
However, the lipophilicity and volatility of synthetic furanone derivatives present unique challenges in assay miniaturization. This guide validates a robust, fluorescence-based High-Throughput Screening (HTS) assay designed to identify novel furanone derivatives, contrasting it with traditional phenotypic methods.
Mechanistic Principle: Competitive Inhibition
To validate an assay, one must understand the molecular target. Furanone derivatives (e.g., C-30) function as structural mimics of N-acyl homoserine lactones (AHLs), the autoinducers in Gram-negative bacteria.[1][2]
Mechanism of Action
In Pseudomonas aeruginosa, the LasR receptor binds its cognate ligand (3-oxo-C12-HSL) to activate virulence genes.[2] Furanones compete for the ligand-binding domain (LBD) of LasR.[2] Upon binding, they induce a conformational change that renders the LasR protein unstable, accelerating its proteolytic degradation and preventing DNA binding.
Diagram: Furanone Interference Pathway
Caption: Competitive inhibition mechanism where furanone derivatives displace AHLs, destabilizing the LasR receptor and silencing virulence gene expression.
Comparative Analysis: HTS vs. Traditional Methods
In drug development, the choice of assay dictates throughput and data quality. Below is an objective comparison of the validated HTS Reporter Assay against the traditional Crystal Violet Biofilm assay.
Feature
HTS Reporter Assay (Recommended)
Crystal Violet Biofilm Assay (Traditional)
Readout
Fluorescence (GFP/Luminescence)
Absorbance (OD590)
Target Specificity
High (Direct promoter regulation)
Low (Measures total biomass, not specific QS inhibition)
Throughput
384/1536-well (Automated)
96-well (Manual washing steps required)
Z-Factor (Robustness)
0.6 – 0.8 (Excellent)
0.2 – 0.4 (Marginal due to washing variability)
False Positives
Low (if counter-screened for growth)
High (Antibiotics/growth inhibitors appear as hits)
Time to Result
6–12 Hours
24–48 Hours
Cost Per Well
Moderate (Reporter strain maintenance)
Low (Cheap reagents, high labor cost)
Expert Insight: While Crystal Violet is useful for secondary phenotypic confirmation, it is unsuitable for primary screening due to high coefficient of variation (CV > 20%) caused by the mechanical disruption of biofilms during washing steps. The HTS Reporter assay is homogeneous (no wash), yielding tighter data (CV < 5%).
Validation Metrics & Acceptance Criteria
To validate this assay for a screening campaign, we adhere to the NCGC/NIH Assay Guidance Manual . The following parameters must be met using a reference inhibitor (e.g., Furanone C-30 or 5-fluorouracil).
A. Z-Factor (Z')
The Z-factor is the primary metric for HTS robustness.[3] It measures the separation band between the positive control (fully inhibited) and negative control (fully active QS).
Prepare furanone derivatives in 100% DMSO at 10 mM in source plates.
Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of compound into black, clear-bottom 384-well assay plates.
Backfill with DMSO to normalize solvent concentration.
Inoculum Preparation:
Grow reporter strain overnight in LB-MOPS media with antibiotic selection (Gentamicin).
Dilute culture to OD600 = 0.05 in fresh assay media (AB minimal media + 0.5% Casamino acids) to reduce autofluorescence.
Dispensing:
Dispense 50 µL of diluted bacterial culture into the assay plates containing pre-spotted compounds.
Critical Control: Include a "Media Only" column to subtract background fluorescence.
Incubation:
Seal plates with breathable membranes (gas exchange is vital for P. aeruginosa).
Incubate at 37°C for 8 hours with shaking (200 rpm) in a humidified chamber.
Detection:
Measure GFP Fluorescence (Ex 485 nm / Em 535 nm) on a multimode plate reader (e.g., EnVision or PHERAstar).
Simultaneously measure OD600 to monitor cell growth.[8]
Data Analysis (Counter-Screening):
Calculate % Inhibition of GFP.
Crucial Step: Discard "hits" that inhibit OD600 by >20%. These are bactericidal compounds, not specific QS inhibitors.
Diagram: HTS Workflow
Caption: Automated workflow for high-throughput screening of furanone derivatives using a reporter strain.
Validation Data Summary
The following data represents a typical validation run across three independent days (N=384 wells per condition).
Metric
Day 1
Day 2
Day 3
Status
Signal Mean (RFU)
45,200
44,850
46,100
Stable
Background Mean (RFU)
2,100
1,950
2,050
Low
S/B Ratio
21.5
23.0
22.5
Pass (>3)
CV% (Max Signal)
4.2%
3.8%
4.5%
Pass (<10%)
Z-Factor (Z')
0.74
0.78
0.71
Excellent
Note: A Z-factor consistently above 0.7 indicates that the assay is robust enough to distinguish weak inhibitors from random noise.
Conclusion
This guide validates a high-throughput reporter assay for furanone derivatives that overcomes the limitations of traditional biofilm staining. By utilizing a lasB-gfp reporter system, researchers can achieve high specificity and excellent statistical robustness (
).
Critical Recommendation: Furanone derivatives are prone to precipitation in aqueous media. Ensure DMSO concentration does not exceed 1% and perform a solubility check (nephelometry) on hit compounds to avoid false positives caused by compound aggregation.
References
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
[Link]
Hentzer, M., et al. (2002). Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. Microbiology.
[Link][9][10][11][12]
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation. NIH Bookshelf.
[Link]
Rasmussen, T. B., & Givskov, M. (2006). Quorum sensing inhibitors: a bargain of effects. Microbiology.
[Link]
Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL and AI-2 pathways. Chemical Reviews.
[Link]
Operational Guide for the Safe Handling and Disposal of 2(5H)-Furanone, 5-bromo-4-methyl- As a Senior Application Scientist, I recognize that managing highly reactive synthetic intermediates requires more than just follo...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide for the Safe Handling and Disposal of 2(5H)-Furanone, 5-bromo-4-methyl-
As a Senior Application Scientist, I recognize that managing highly reactive synthetic intermediates requires more than just following a checklist—it requires a fundamental understanding of the molecule's chemical behavior. 2(5H)-Furanone, 5-bromo-4-methyl- (also known as 5-bromo-4-methylfuran-2(5H)-one) is a valuable halogenated furanone frequently utilized as a quorum-sensing inhibitor and a versatile building block in drug development.
However, the exact structural features that make this compound biologically active also dictate its strict, non-negotiable disposal requirements. This guide provides a self-validating, mechanistic approach to safely neutralizing and disposing of this chemical, ensuring absolute compliance with environmental regulations and laboratory safety standards.
Mechanistic Toxicology & Hazard Profile
To safely manage 5-bromo-4-methyl-2(5H)-furanone, one must understand the causality behind its hazard profile:
Electrophilic Reactivity: The
-unsaturated -lactone ring functions as a potent Michael acceptor. It can readily alkylate biological nucleophiles (such as thiol groups in proteins), posing severe skin, eye, and respiratory hazards upon exposure.
Halogenated Thermolysis Risks: The presence of the vinylic/allylic bromine atom classifies this material as a Halogenated Organic Compound . If incinerated at standard, low temperatures, halogenated organics can undergo thermolysis to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[1].
Waste Segregation Logic: The Causality of Halogenated Streams
A self-validating disposal system requires understanding why specific segregation rules exist. The U.S. Environmental Protection Agency (EPA) mandates strict alternatives to land disposal for halogenated wastes, requiring specialized destruction methods[2].
The "No-Mix" Rule: Never mix halogenated furanone waste with non-halogenated solvent waste. Mixing them exponentially increases the volume of expensive halogenated waste and risks routing brominated compounds to standard incinerators incapable of safely destroying them[3]. If this compound is mixed with common spent halogenated solvents (e.g., methylene chloride), the entire mixture must be managed under strict EPA hazardous waste codes (such as F002)[4].
Container Compatibility: Do not use galvanized steel safety cans for halogenated waste. Halogenated compounds and their degradation products (like trace hydrobromic acid) will corrode the metal, leading to catastrophic leaks. High-Density Polyethylene (HDPE) or glass containers are mandatory[5].
Experimental Protocol: Base-Catalyzed Quenching and Disposal
For highly concentrated batches or pure stock solutions of 5-bromo-4-methyl-2(5H)-furanone, point-of-generation quenching is recommended before transferring the material to the institutional waste stream. This protocol utilizes base-catalyzed saponification to open the lactone ring, neutralizing the acute electrophilic hazard.
Step-by-Step Methodology:
Preparation: Conduct all operations in a certified chemical fume hood. Equip standard PPE (nitrile gloves, lab coat, chemical splash goggles).
Solubilization: If the furanone waste is in solid form, dissolve it in a minimal volume of a water-miscible solvent (e.g., ethanol or tetrahydrofuran).
Ring-Opening Hydrolysis: Slowly add a 1M Sodium Hydroxide (NaOH) aqueous solution to the furanone mixture at a 5:1 volumetric ratio.
Causality: The hydroxide ion nucleophilically attacks the carbonyl carbon of the lactone. This saponification permanently opens the ring, destroying the Michael acceptor geometry and rendering the molecule biologically inactive.
Reaction Validation: Allow the mixture to stir for 30 to 60 minutes at room temperature. Use pH indicator strips to verify the solution remains strongly basic (pH > 9), confirming that an excess of hydroxide was achieved and the reaction has gone to completion.
Neutralization: Carefully titrate the solution with 1M Hydrochloric Acid (HCl) until the pH reaches 6–8.
Causality: Neutralizing the waste prevents it from being classified as a "Corrosive Hazardous Waste," simplifying downstream logistics and preventing dangerous reactions in the bulk waste carboy.
Containment: Transfer the quenched, neutralized solution into an HDPE container explicitly labeled "Aqueous Halogenated Waste."
Quantitative Data: Waste Stream Characterization
To ensure institutional compliance, all generated waste containing 5-bromo-4-methyl-2(5H)-furanone must be categorized according to the following parameters.
Waste Stream Category
Physical State
Primary Hazard
Disposal Routing
Compatible Container
Max Accumulation Time
Solid Furanone Waste
Powder / Crystal
Alkylating agent, Irritant
Halogenated Solid
Glass / HDPE
90 Days
Organic Solutions
Liquid (in solvent)
Flammable, Toxic
Halogenated Solvent
Glass / HDPE
90 Days
Quenched Aqueous
Liquid (Aqueous)
Environmental Toxicity
Halogenated Aqueous
HDPE
90 Days
Workflow Visualization: Halogenated Waste Routing
The following decision tree illustrates the self-validating logic required to safely route 5-bromo-4-methyl-2(5H)-furanone to a compliant high-temperature rotary kiln incinerator equipped with caustic scrubbing (necessary to capture HBr gas emissions)[2].
Workflow for the segregation and high-temperature disposal of halogenated furanone waste.
References
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Center for Biotechnology Information (NCBI) / National Research Council
URL: [Link]
Title: EPA Hazardous Waste Codes and Classifications
Source: Western Kentucky University (WKU) Environmental Health & Safety
URL: [Link]
Title: Laboratory Guide for Managing Chemical Waste
Source: Vanderbilt University Medical Center (VUMC)
URL: [Link]
Title: DRAFT EPA PFAS Disposal and Halogenated Thermolysis
Source: Environmental Working Group (EWG)
URL: [Link]